molecular formula C7H3ClN2O6 B167290 2-Chloro-3,5-dinitrobenzoic acid CAS No. 2497-91-8

2-Chloro-3,5-dinitrobenzoic acid

Cat. No.: B167290
CAS No.: 2497-91-8
M. Wt: 246.56 g/mol
InChI Key: ADTKEYLCJYYHHH-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClN2O6 and its molecular weight is 246.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKEYLCJYYHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179686
Record name 2-Carboxy-4,6-dinitrochlorobenzene
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Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2497-91-8
Record name 2-Chloro-3,5-dinitrobenzoic acid
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Record name 2-Carboxy-4,6-dinitrochlorobenzene
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Record name 2-Chloro-3,5-dinitrobenzoic acid
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Record name 2-Carboxy-4,6-dinitrochlorobenzene
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Record name 2-chloro-3,5-dinitrobenzoic acid
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Record name 2-CHLORO-3,5-DINITROBENZOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chloro-3,5-dinitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis pathway for this compound, a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments[1]. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The primary synthesis route for this compound involves the nitration of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction utilizes a mixture of concentrated sulfuric acid and fuming nitric acid to introduce two nitro groups onto the aromatic ring.

Reaction Mechanism

The synthesis proceeds through the nitration of 2-chlorobenzoic acid. The presence of concentrated sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), a powerful electrophile, from nitric acid. The nitronium ion then attacks the aromatic ring of 2-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para, and meta-directing, respectively. The resulting product is this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Starting Material2-chlorobenzoic acid (7.8 g, 50 mmol)[2]
ReagentsConcentrated sulfuric acid (25 mL)[2]
Fuming nitric acid (15 mL)[2]
Reaction Temperature0°C initially, then raised to 125°C[2]
Reaction Time30 minutes at 0°C, then 6 hours at 125°C[2]
Product Yield (Mass)9.04 g[2]
Product Yield (Percentage)73.5%[2]
Product AppearanceYellow solid[2]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures[2].

Materials:

  • 2-chlorobenzoic acid (7.8 g, 50 mmol)

  • Concentrated sulfuric acid (25 mL)

  • Fuming nitric acid (15 mL)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and filter paper

  • Beaker

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Nitration: Slowly add 15 mL of fuming nitric acid to the reaction mixture using a dropping funnel. Maintain the temperature at 0°C during the addition.

  • Initial Reaction: After the addition is complete, continue to stir the mixture at 0°C for 30 minutes.

  • Heating: Raise the temperature to 125°C and continue to stir the reaction for 6 hours.

  • Precipitation: After 6 hours, carefully pour the reaction mixture into 250 mL of ice water. A white precipitate of this compound will form.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

  • Drying: Dry the collected solid to obtain the final product, a yellow solid (9.04 g, 73.5% yield).

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway of this compound from 2-chlorobenzoic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chlorobenzoic_acid 2-chlorobenzoic acid Nitrating_Mixture Fuming Nitric Acid (HNO₃) + Concentrated Sulfuric Acid (H₂SO₄) Step1 1. 0°C, 0.5h Nitrating_Mixture->Step1 Step2 2. 125°C, 6h Step1->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis.

Experimental_Workflow A Dissolve 2-chlorobenzoic acid in concentrated H₂SO₄ B Cool to 0°C in an ice bath A->B C Slowly add fuming HNO₃ B->C D Stir at 0°C for 30 minutes C->D E Heat to 125°C and stir for 6 hours D->E F Pour into ice water to precipitate product E->F G Filter and wash the solid product F->G H Dry the final product G->H

Caption: Experimental workflow for synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,5-dinitrobenzoic acid, a versatile compound utilized in various chemical and pharmaceutical applications. This guide includes key quantitative data, detailed experimental protocols, and visualizations of relevant processes and applications.

Core Physicochemical Data

This compound is a yellow crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its strong electrophilic properties.[1] Its molecular structure and properties are well-characterized, providing a solid foundation for its use in research and development.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 2497-91-8[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₃ClN₂O₆[1][2][3][4][5][7][8][9]
Molecular Weight 246.56 g/mol [1][2][3][4][5][7][9]
Appearance White to off-white or yellow crystalline powder[1][10]
Melting Point 196 - 201 °C[1][4]
Boiling Point 240-241°C (estimate) / 408.3 °C[3][4][8]
pKa (Predicted) 1.51 ± 0.10[3][4]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, chloroform), insoluble in water.[10][10]

Applications Overview

This compound is a valuable reagent and intermediate in several scientific fields. Its unique structure allows for selective reactions, making it a key component in the development of new compounds.[1]

G cluster_applications Key Application Areas This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate for anti-inflammatory & analgesic drugs Agrochemicals Agrochemicals This compound->Agrochemicals Intermediate for herbicides Dyes & Pigments Dyes & Pigments This compound->Dyes & Pigments Synthesis intermediate Analytical Chemistry Analytical Chemistry This compound->Analytical Chemistry Reagent for detection & quantification

Caption: Applications of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis from 2-Chlorobenzoic Acid

This protocol outlines a common method for the synthesis of this compound via the nitration of 2-chlorobenzoic acid.[2]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice water

  • Round-bottom flask

  • Ice bath

  • Stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve 2-chlorobenzoic acid (e.g., 7.8 g, 50 mmol) in concentrated sulfuric acid (e.g., 25 mL) in a round-bottom flask with stirring.[2]

  • Cool the mixture to 0 °C in an ice bath.[2]

  • Slowly add fuming nitric acid (e.g., 15 mL) to the reaction mixture while maintaining the temperature at 0 °C.[2]

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.[2]

  • Raise the temperature to 125 °C and stir the reaction for 6 hours.[2]

  • After the reaction is complete, cool the mixture and pour it into ice water (e.g., 250 mL) to precipitate the product.[2]

  • Collect the white precipitate by filtration, wash with water, and dry to obtain this compound.[2]

G cluster_reactants Reactants cluster_process Reaction Steps 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid A Dissolve & Cool to 0°C 2-Chlorobenzoic Acid->A Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->A Fuming HNO3 Fuming HNO3 B Add Fuming HNO3 @ 0°C Fuming HNO3->B A->B C Stir for 0.5h @ 0°C B->C D Heat to 125°C for 6h C->D E Precipitate in Ice Water D->E F Filter, Wash, Dry E->F Product This compound F->Product G A Prepare Sample in Capillary Tube B Place in Melting Point Apparatus A->B C Heat Rapidly to ~20°C Below Expected M.P. B->C D Reduce Heating Rate to 1-2°C/min C->D E Observe & Record T1 (First Liquid) D->E F Observe & Record T2 (All Liquid) E->F G Report Melting Range (T1 - T2) F->G G A Calibrate pH Meter B Prepare Sample Solution with KCl A->B C Purge with Nitrogen B->C D Acidify Sample with HCl (pH ~2) C->D E Titrate with Incremental 0.1M NaOH D->E F Record pH vs. Volume of NaOH E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine pKa at Inflection Point G->H

References

Spectroscopic Profile of 2-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dinitrobenzoic acid (CAS No: 2497-91-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (δ) ppmMultiplicity
Aromatic HData not available-
Carboxylic Acid HData not available-
¹³C NMR Chemical Shift (δ) ppm
C=O (Carboxylic Acid)Data not available
C-ClData not available
C-NO₂Data not available
Aromatic C-HData not available
Aromatic C (quaternary)Data not available
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational Mode Assignment
Data not availableO-H stretch (Carboxylic Acid)
Data not availableC=O stretch (Carboxylic Acid)
Data not availableC-NO₂ asymmetric stretch
Data not availableC-NO₂ symmetric stretch
Data not availableC-Cl stretch
Data not availableAromatic C-H stretch
Data not availableAromatic C=C stretch

Note: A detailed peak list with assignments for the FT-IR spectrum of this compound is not publicly available. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
246Data not available[M]⁺
154Data not availableData not available
74Data not availableData not available

Note: The fragmentation pattern is based on the top three peaks reported by the NIST Mass Spectrometry Data Center.[2] A detailed analysis of all fragments and their relative intensities is not available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of benzoic acid derivatives is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • The ¹H NMR data referenced for this compound was acquired on a Varian CFT-20 instrument.[2]

  • Data Acquisition:

    • Acquire the spectrum using appropriate pulse sequences.

    • Optimize spectral width, acquisition time, and relaxation delay for the specific nucleus being observed.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound was obtained using the KBr wafer technique.[2] A standard protocol for this method is:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

    • Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Rapidly triturate the mixture to ensure a homogenous dispersion and prevent moisture absorption.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2] A general protocol for this analysis is:

  • Sample Introduction:

    • Introduce a solution of this compound into the gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization:

    • The separated compound is subjected to electron ionization in the mass spectrometer's ion source. High-energy electrons bombard the molecules, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection:

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR Chemical Shifts (ppm) Coupling Constants (Hz) NMR->Data_NMR Data_IR Wavenumber (cm⁻¹) % Transmittance IR->Data_IR Data_MS m/z Ratio Relative Intensity MS->Data_MS

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. Further research may be required to obtain more detailed quantitative spectral data.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-3,5-dinitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While extensive quantitative solubility data for this specific compound is not widely available in published literature, this document outlines the standardized experimental protocols for its determination. Furthermore, a detailed workflow for its synthesis is provided to support research and development activities.

Introduction to this compound

This compound (CAS No. 2497-91-8) is a crystalline solid with a molecular weight of 246.56 g/mol .[2][3] Its structure, featuring a carboxylic acid group, a chlorine atom, and two nitro groups on a benzene ring, makes it a valuable reagent in organic synthesis.[1] It serves as a critical building block in the development of various compounds, including anti-inflammatory and analgesic medications.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development in the pharmaceutical industry.

Data Presentation: Framework for Solubility Analysis

The following tables provide a standardized format for presenting experimentally determined solubility data for this compound. Researchers can utilize this structure to systematically record and compare solubility values across various solvents and temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (T/K)

T/KSolvent 1 (e.g., Methanol)Solvent 2 (e.g., Ethanol)Solvent 3 (e.g., Acetone)Solvent 4 (e.g., Ethyl Acetate)
283.15
288.15
293.15
298.15
303.15
308.15
313.15
318.15

Table 2: Mass Fraction and Mass Solubilty ( g/100g Solvent) of this compound in Various Organic Solvents at 298.15 K

SolventMass Fraction (w/w)Solubility ( g/100g Solvent)
Methanol
Ethanol
Acetone
Ethyl Acetate
Acetonitrile
Toluene
Dichloromethane

Experimental Protocols for Solubility Determination

The following sections detail robust methodologies for determining the solubility of this compound. The isothermal equilibrium or "shake-flask" method is a fundamental technique, with subsequent quantification achievable through gravimetric analysis or UV/Vis spectrophotometry.

This method is used to create a saturated solution, which is a prerequisite for any solubility measurement.

  • Apparatus:

    • Thermostatic shaker bath with temperature control (±0.1 K)

    • Jacketed glass vials or flasks

    • Magnetic stirrer and stir bars

    • Analytical balance (±0.0001 g)

    • Syringe filters (e.g., 0.45 µm PTFE)

  • Reagents:

    • High-purity this compound (>99%)

    • Analytical grade organic solvents

  • Procedure:

    • Add an excess amount of solid this compound to a series of jacketed glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time to equilibrium (typically 24-72 hours).

    • Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the sample using a syringe filter into a pre-weighed container for analysis. This step is critical to remove any microscopic solid particles.

This is a straightforward and reliable method for determining solubility when the solute is non-volatile.

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Drying oven

    • Desiccator

    • Pre-weighed glass vials

  • Procedure:

    • Accurately weigh the filtered saturated solution obtained from the isothermal equilibrium method (Section 3.1).

    • Place the vials in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Dry the samples to a constant weight.

    • After drying, transfer the vials to a desiccator to cool to room temperature before re-weighing.

    • The final weight represents the mass of the dissolved this compound. The mass of the solvent is determined by subtracting the mass of the solute from the initial mass of the solution.

    • Calculate the solubility in terms of mole fraction, mass fraction, or g/100g of solvent.

This method is suitable for nitroaromatic compounds, which typically exhibit strong UV absorbance, and is useful for lower solubility ranges.[4]

  • Apparatus:

    • UV/Vis spectrophotometer

    • Quartz cuvettes

    • Volumetric flasks and pipettes

  • Procedure:

    • Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λ_max.

    • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the λ_max. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert Law.

    • Analyze the Saturated Solution: Take a precise volume of the filtered saturated solution from the isothermal equilibrium experiment (Section 3.1) and dilute it accurately with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

Synthesis Workflow

This compound can be synthesized from 2-chlorobenzoic acid through a nitration reaction.[1] The logical steps of this synthesis process are outlined in the diagram below.

G start Start: 2-chlorobenzoic acid step1 Dissolve in concentrated Sulfuric Acid (H₂SO₄) start->step1 step2 Cool to 0°C (Ice Bath) step1->step2 step3 Slowly add Fuming Nitric Acid (HNO₃) step2->step3 step4 Stir at 0°C for 0.5 hours step3->step4 step5 Raise temperature to 125°C and stir for 6 hours step4->step5 step6 Quench reaction mixture in ice water step5->step6 step7 Precipitation of crude product step6->step7 step8 Filter, Wash, and Dry step7->step8 end_product End Product: This compound step8->end_product

Caption: Synthesis workflow for this compound.

Conclusion

This guide serves as a foundational resource for researchers working with this compound. While specific solubility data remains to be extensively published, the detailed experimental protocols provided herein offer a clear path for its systematic determination. The gravimetric and UV/Vis spectrophotometric methods are standard, reliable approaches for quantifying solubility in various organic solvents. The provided synthesis workflow further equips scientists with the necessary information for the preparation of this important chemical intermediate. Accurate solubility data is a critical parameter that will undoubtedly facilitate the continued use of this compound in drug discovery and other areas of chemical synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₃ClN₂O₆.[1][2] Its structure, characterized by the presence of a bulky chlorine atom and two strongly electron-withdrawing nitro groups ortho and para to the carboxylic acid function, suggests significant electronic and steric effects that dictate its molecular conformation and reactivity. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3] Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing synthetic pathways, and for its application in materials science.

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, based on available chemical data and computational modeling. Due to the current absence of published single-crystal X-ray diffraction data, this guide also presents a generalized experimental protocol for the determination of its solid-state structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₃ClN₂O₆[1][2]
Molecular Weight 246.56 g/mol [1][2]
CAS Number 2497-91-8[1][2]
Melting Point 196-201 °C
Appearance White to off-white crystalline powder
IUPAC Name This compound[2]

Molecular Structure and Conformation

While precise, experimentally determined quantitative data on the bond lengths, bond angles, and torsion angles of this compound are not currently available in the public domain, we can infer its likely conformation based on fundamental principles of organic chemistry and data from analogous structures.

The benzene ring provides a rigid scaffold. The substituents—a carboxylic acid group, a chlorine atom, and two nitro groups—will influence the planarity of the molecule. It is expected that the nitro groups and the carboxylic acid group will be twisted out of the plane of the benzene ring to minimize steric hindrance. This is a common feature in polysubstituted benzene derivatives.

A computational model of the molecule's structure is depicted in the following diagram:

Caption: Ball-and-stick model of this compound.

Synthesis

This compound can be synthesized by the nitration of 2-chlorobenzoic acid. A general synthetic pathway is outlined below.

synthesis_pathway start 2-Chlorobenzoic Acid product This compound start->product Nitration reagents Fuming Nitric Acid Concentrated Sulfuric Acid

Caption: Synthesis of this compound.

A typical laboratory-scale synthesis involves dissolving 2-chlorobenzoic acid in concentrated sulfuric acid, followed by the careful addition of fuming nitric acid at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is subsequently isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.

Experimental Protocol for Structural Elucidation

As experimental structural data for this compound is not publicly available, this section provides a detailed, generalized protocol for its determination using single-crystal X-ray diffraction.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution and Refinement dissolution Dissolve compound in a suitable solvent evaporation Slow evaporation of the solvent dissolution->evaporation crystal_selection Select a high-quality single crystal evaporation->crystal_selection mounting Mount the crystal on a goniometer crystal_selection->mounting diffractometer Place in a single-crystal X-ray diffractometer mounting->diffractometer data_acquisition Collect diffraction data at a controlled temperature diffractometer->data_acquisition data_processing Process the raw diffraction data data_acquisition->data_processing structure_solution Solve the crystal structure using direct methods or Patterson methods data_processing->structure_solution refinement Refine the structural model against the experimental data structure_solution->refinement validation Validate the final crystal structure refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of this compound would be grown, likely by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof with water). The choice of solvent is critical and would be determined through screening various options.

  • Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. Diffraction data would be collected using monochromatic X-radiation (e.g., Mo Kα or Cu Kα) at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using full-matrix least-squares techniques. Anisotropic displacement parameters for non-hydrogen atoms would be refined, and hydrogen atoms would be located from the difference Fourier map or placed in calculated positions.

  • Data Presentation: The final refined crystal structure would provide precise bond lengths, bond angles, and torsion angles, which would be presented in tabular format. Crystallographic data would also include the crystal system, space group, unit cell dimensions, and refinement statistics.

Conclusion

This compound is a molecule of significant interest in synthetic and materials chemistry. While a definitive experimental structure is not yet publicly available, its conformation is predicted to be non-planar due to steric and electronic effects of its substituents. The provided computational model and generalized experimental protocol for structural determination offer a valuable resource for researchers working with this compound. Further investigation through single-crystal X-ray diffraction is necessary to provide a definitive understanding of its three-dimensional structure and intermolecular interactions in the solid state.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Properties of 2-Chloro-3,5-dinitrobenzoic Acid

Abstract

This compound is a highly reactive aromatic compound characterized by its pronounced electrophilic properties. The presence of two strongly electron-withdrawing nitro groups and a carboxylic acid function on the benzene ring significantly activates the molecule towards nucleophilic attack, particularly at the carbon atom bearing the chloro substituent. This guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its reactivity, the mechanism of nucleophilic aromatic substitution (SNAr), relevant quantitative data, experimental protocols for its synthesis and reactions, and its applications in various fields, including pharmaceutical and agricultural research.

Introduction

This compound (CAS No: 2497-91-8) is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a chlorine atom and two nitro groups ortho and para to the site of substitution, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. These "strong electrophilic properties" are pivotal to its utility in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] This document will explore the fundamental principles governing its reactivity and provide practical information for its application in a laboratory setting.

Physicochemical and Reactivity Data

The electrophilic character of this compound is quantified by its physical and chemical properties. A summary of these properties is presented below.

PropertyValueReference
CAS Number 2497-91-8[1][2][3]
Molecular Formula C₇H₃ClN₂O₆[1][2][4]
Molecular Weight 246.56 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 196 - 201 °C[1]
pKa (Predicted) 1.51 ± 0.10[6]
Purity ≥ 97-99%[1]

Electrophilic Reactivity and Mechanism

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). Unlike electrophilic aromatic substitution where an electron-rich aromatic ring attacks an electrophile, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring.[7]

The Addition-Elimination Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.[8]

  • Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

The presence of the two nitro groups is crucial for this reaction. They stabilize the negatively charged Meisenheimer complex by delocalizing the charge through resonance, thereby lowering the activation energy of the rate-determining addition step.[7][9] This stabilization is most effective when the electron-withdrawing groups are positioned ortho and para to the leaving group.[9]

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established chemical synthesis procedures.[4]

Materials:

  • 2-chlorobenzoic acid (7.8 g, 50 mmol)

  • Concentrated sulfuric acid (25 mL)

  • Fuming nitric acid (15 mL)

  • Ice-water bath

  • Heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-chlorobenzoic acid (7.8 g, 50 mmol) in 25 mL of concentrated sulfuric acid in a flask with stirring.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add 15 mL of fuming nitric acid to the reaction system, maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir at 0 °C for 30 minutes.

  • Gradually raise the temperature to 125 °C and stir the reaction for 6 hours.

  • After the reaction is complete, cool the mixture and pour it into 250 mL of ice water.

  • A white precipitate will form. Filter the precipitate, wash it with water, and dry it to obtain this compound. The expected yield is approximately 73.5%.[4]

Synthesis_Workflow cluster_synthesis Synthesis of this compound A Dissolve 2-chlorobenzoic acid in conc. H₂SO₄ B Cool to 0°C A->B C Slowly add fuming HNO₃ at 0°C B->C D Stir at 0°C for 0.5h C->D E Heat to 125°C for 6h D->E F Quench in ice water E->F G Filter, wash, and dry product F->G

Figure 2: Experimental workflow for the synthesis of this compound.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1 equivalent)

  • Amine nucleophile (2.2 equivalents)

  • Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Stirring plate and standard glassware

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. The second equivalent of amine acts as a base to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) while monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.

Applications in Drug Development and Research

The high reactivity of this compound makes it a valuable building block in several areas of research and development.

Synthesis of Bioactive Molecules

It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its ability to readily undergo SNAr reactions allows for the facile introduction of diverse functionalities onto the benzoic acid scaffold, enabling the construction of complex molecular architectures.

Biological Activity and Signaling Pathways

Research has indicated that this compound can induce apoptosis in prostate cancer cells.[2] The proposed mechanism involves its reaction with endogenous amines to form nitrosating species, which can lead to DNA damage and trigger the apoptotic cascade.[2] This suggests a potential application in the development of novel anticancer agents.

Apoptosis_Pathway cluster_pathway Proposed Apoptosis Induction Pathway A This compound B Reaction with cellular amines A->B C Formation of Nitrosating Species B->C D DNA Damage C->D E Activation of p53 D->E F Upregulation of pro-apoptotic proteins (e.g., Bax) E->F G Mitochondrial Outer Membrane Permeabilization (MOMP) F->G H Caspase Cascade Activation G->H I Apoptosis H->I

Figure 3: Proposed signaling pathway for apoptosis induction.

Conclusion

This compound exhibits potent electrophilic properties due to the strong electron-withdrawing effects of its two nitro groups, which activate it for nucleophilic aromatic substitution. This reactivity makes it an invaluable reagent for the synthesis of a wide range of chemical compounds. Understanding its reaction mechanisms and having access to reliable experimental protocols are essential for leveraging its synthetic potential in drug discovery, materials science, and chemical biology. The information provided in this guide serves as a foundational resource for researchers working with this versatile compound.

References

Thermal Stability of 2-Chloro-3,5-dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Thermal Decomposition Characteristics

Based on the analysis of nitrobenzoic acid isomers, the thermal decomposition of 2-Chloro-3,5-dinitrobenzoic acid is anticipated to be an exothermic process. The presence of two nitro groups, coupled with a chloro substituent on the aromatic ring, likely influences the onset and energetics of decomposition. The following table summarizes the expected key parameters from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ParameterExpected Range/ValueTechniqueSignificance
Melting Point (°C) ~198 - 204DSCIndicates the transition from solid to liquid phase.
Decomposition Onset Temperature (°C) 150 - 250DSC/TGAThe temperature at which significant decomposition begins. Crucial for defining safe upper-temperature limits for handling and storage.
Decomposition Peak Temperature (°C) 180 - 300DSCThe temperature at which the rate of decomposition is at its maximum, indicating the point of highest energy release.
Heat of Decomposition (ΔHd, J/g) 300 - 600DSCQuantifies the energy released during decomposition. A higher value indicates greater thermal hazard.
Mass Loss (%) SignificantTGACorresponds to the evolution of gaseous byproducts during decomposition.

Experimental Protocols

To determine the precise thermal stability of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset temperature, peak decomposition temperature, and the enthalpy (heat) of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-3 mg of finely powdered this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a hermetically sealed pan is critical to contain any evolved gases and prevent contamination of the instrument.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument's sample holder.

    • Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and prevent oxidative side reactions.

  • Heating Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a linear heating rate. It is recommended to perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to investigate the kinetics of decomposition. A typical temperature range would be from ambient to 400°C.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The decomposition onset temperature is determined by the extrapolated onset of the exothermic decomposition peak.

    • The peak decomposition temperature is the temperature at the apex of the exotherm.

    • The heat of decomposition is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss profile.

Methodology:

  • Sample Preparation: Accurately weigh approximately 3-5 mg of this compound into an open ceramic or aluminum crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA microbalance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a consistent flow rate (e.g., 50 mL/min).

  • Heating Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a temperature range that encompasses the entire decomposition process (e.g., ambient to 500°C).

  • Data Analysis:

    • Continuously record the sample mass as a function of temperature.

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • The onset of mass loss corresponds to the initiation of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability assessment of this compound.

Thermal_Stability_Workflow Experimental Workflow for Thermal Stability Assessment cluster_0 Initial Screening cluster_1 Data Analysis & Hazard Evaluation cluster_2 Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (10°C/min, N2) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (10°C/min, N2) Sample->DSC TGA_Data Mass Loss Profile Decomposition Onset TGA->TGA_Data DSC_Data Melting Point Decomposition Onset & Peak Heat of Decomposition (ΔHd) DSC->DSC_Data Safety_Assessment Thermal Hazard Assessment (Safe Operating Limits) TGA_Data->Safety_Assessment Kinetic_Analysis Kinetic Analysis (Multiple Heating Rates) DSC_Data->Kinetic_Analysis Kinetic_Analysis->Safety_Assessment Report Comprehensive Technical Report Safety_Assessment->Report

Caption: Workflow for assessing the thermal stability of this compound.

This structured approach, combining DSC and TGA, provides a robust framework for characterizing the thermal stability of this compound. The data generated is essential for developing safe handling procedures, defining temperature limits for storage and transportation, and mitigating risks in synthetic processes. For compounds with significant exothermic decomposition, further analysis using techniques such as Accelerating Rate Calorimetry (ARC) may be warranted to evaluate the potential for thermal runaway reactions under adiabatic conditions.

Technical Guide: Safety and Handling of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-3,5-dinitrobenzoic acid (CAS No. 2497-91-8). The following sections detail the hazard classifications, personal protective equipment, handling and storage procedures, first-aid measures, and emergency protocols. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its hazards.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3

Pictogram:

alt text

Signal Word: Warning

Hazard Statements (H-Statements): [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Quantitative toxicological data for this compound is limited. The following data has been reported:

Table 2: Acute Toxicity Data

RouteSpeciesTestValueReference
IntravenousMouseLD50180 mg/kg[2]

NFPA 704 Rating (Estimated)

Table 3: NFPA 704 Rating for 3,5-Dinitrobenzoic Acid

CategoryRatingDescription
Health (Blue)2Can cause temporary incapacitation or residual injury.
Flammability (Red)0Will not burn under normal fire conditions.
Instability/Reactivity (Yellow)0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special Hazards (White)No special hazards.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Table 4: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Lab coat or chemical-resistant apronTo prevent skin contact.
Respiratory NIOSH-approved respiratorRequired when engineering controls are not sufficient to control airborne concentrations. Use a P95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and ensuring a safe working environment.

Table 5: Handling and Storage Procedures

AspectProcedure
Handling - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid formation of dust and aerosols.- Avoid contact with skin, eyes, and clothing.- Use non-sparking tools.- Wash hands thoroughly after handling.
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place.- Store locked up.- Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

Table 6: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation - Move the victim to fresh air.[3]- If breathing is difficult, give oxygen.- If not breathing, give artificial respiration.- Seek immediate medical attention.
Skin Contact - Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]- If skin irritation persists, get medical advice/attention.[3]
Eye Contact - Immediately rinse cautiously with water for several minutes.[3]- Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3]- Seek immediate medical attention.[3]
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Never give anything by mouth to an unconscious person.- Call a physician or poison control center immediately.

Experimental Protocols and Visualizations

Generalized Laboratory Handling Protocol

This protocol outlines a general workflow for safely handling this compound powder in a laboratory setting.

Methodology:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

    • Have appropriate waste containers ready.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound inside the chemical fume hood to contain any dust.

    • Use a draft shield on the balance if necessary to prevent air currents from affecting the measurement and dispersing the powder.

    • Carefully transfer the desired amount of the compound using a clean spatula.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the reaction vessel is properly secured.

    • If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

  • Post-Handling and Cleanup:

    • Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Dispose of all waste (solid and liquid) in designated hazardous waste containers according to institutional and local regulations.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

GHS_Hazard_Identification cluster_classification Hazard Classification cluster_communication Hazard Communication cluster_prevention Preventive Measures HC1 Skin Corrosion/Irritation (Category 2) Pictogram Pictogram: Exclamation Mark HC1->Pictogram HC2 Serious Eye Damage/Irritation (Category 2A) HC2->Pictogram HC3 Specific Target Organ Toxicity (Single Exposure) (Category 3) HC3->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord H_Statements Hazard Statements: H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation SignalWord->H_Statements P_Statements Precautionary Statements: P261, P264, P271, P280 H_Statements->P_Statements

Caption: GHS Hazard Identification and Communication Flow.

Safe_Handling_Workflow Start Start: Prepare to Handle This compound PPE 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE FumeHood 2. Prepare Workspace in Chemical Fume Hood PPE->FumeHood Weigh 3. Weigh Compound Inside Hood FumeHood->Weigh Transfer 4. Transfer Compound to Reaction Vessel Weigh->Transfer Reaction 5. Perform Experimental Procedure Transfer->Reaction Cleanup 6. Decontaminate Glassware and Workspace Reaction->Cleanup Waste 7. Dispose of Hazardous Waste Properly Cleanup->Waste RemovePPE 8. Doff PPE Correctly Waste->RemovePPE Wash 9. Wash Hands Thoroughly RemovePPE->Wash End End: Procedure Complete Wash->End

Caption: Standard Laboratory Workflow for Handling Hazardous Powders.

Emergency_Response_Exposure Exposure Accidental Exposure Occurs SkinContact Skin Contact? Exposure->SkinContact EyeContact Eye Contact? SkinContact->EyeContact No RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing Yes Inhalation Inhalation? EyeContact->Inhalation No RinseEyes Rinse Eyes Cautiously with Water for at least 15 minutes EyeContact->RinseEyes Yes FreshAir Move to Fresh Air Inhalation->FreshAir Yes MedicalAttention Seek Immediate Medical Attention Inhalation->MedicalAttention Yes Inhalation->MedicalAttention No, but seek if symptoms develop WashSkin Wash Skin with Soap and Water for at least 15 minutes RemoveClothing->WashSkin WashSkin->MedicalAttention RemoveLenses Remove Contact Lenses if Present RinseEyes->RemoveLenses RemoveLenses->MedicalAttention FreshAir->MedicalAttention

Caption: Emergency Response Decision Tree for Accidental Exposure.

References

Commercial Sourcing and Technical Guide for High-Purity 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. It details the specifications from various suppliers, outlines a comprehensive experimental protocol for its synthesis, purification, and analysis, and includes workflow visualizations to aid in experimental planning.

Commercial Availability and Specifications

High-purity this compound is available from several commercial chemical suppliers. The purity levels and available data vary between suppliers, with some providing more comprehensive analytical information than others. A summary of offerings from key suppliers is presented below.

SupplierPurity SpecificationAnalytical MethodAdditional Information
Chem-Impex≥ 99%[1]HPLC[1]Melting point: 196 - 201 °C; Appearance: White to off-white crystalline powder.[1]
Newblue-CHEM99%[2]Not specifiedAppearance: white to light yellow crystal powder; Grade: Industrial, Food, Pharma.[2]
BiosynthNot specifiedNot specifiedUsed in organic synthesis and has been shown to induce apoptosis in prostate cancer cells.[3]
Sigma-AldrichNot specifiedDoes not collect analytical data for this product.[4]Sold as part of a collection of rare and unique chemicals; buyer assumes responsibility to confirm purity.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity this compound.

Synthesis of this compound

This protocol is based on the nitration of 2-chlorobenzoic acid.[5]

Materials:

  • 2-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath with constant stirring.

  • Slowly add fuming nitric acid to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Gradually raise the temperature to 125°C and maintain it for 6 hours.

  • Cool the reaction mixture to room temperature and then pour it over a mixture of ice and water.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove residual acid.

  • Dry the crude product under vacuum.

Purification by Recrystallization

To achieve high purity, the crude this compound should be recrystallized. A mixed solvent system is often effective for compounds with moderate polarity.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Quality Control and Analysis

The purity of the final product should be assessed using the following methods.

2.3.1. Melting Point Determination:

  • A sharp melting point range close to the literature value (196-201 °C) is indicative of high purity.[1]

2.3.2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: The purity is determined by the area percentage of the main peak.

2.3.3. Spectroscopic Analysis:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure. Spectral data can be compared with reference spectra available in databases like PubChem.[6]

  • IR Spectroscopy: To identify the characteristic functional groups.[6]

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis start 2-Chlorobenzoic Acid dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0°C dissolve->cool add_hno3 Add fuming HNO₃ at 0°C cool->add_hno3 react React at 125°C for 6h add_hno3->react precipitate Precipitate in ice/water react->precipitate filter_wash Filter and Wash precipitate->filter_wash crude_product Crude Product filter_wash->crude_product

Caption: Synthesis workflow for this compound.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis crude Crude Product recrystallize Recrystallize from Ethanol/Water crude->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product High-Purity Product filter_dry->pure_product hplc HPLC Purity pure_product->hplc mp Melting Point pure_product->mp nmr_ir NMR & IR Spectroscopy pure_product->nmr_ir

Caption: Purification and analysis workflow for high-purity product.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-3,5-dinitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of esters and amides. Its strong electrophilic character, a consequence of the electron-withdrawing nitro groups and the chloro substituent, facilitates nucleophilic substitution reactions at the carbonyl group. This reagent is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in esterification and amidation reactions.

Key Applications

The primary applications of this compound in organic synthesis revolve around its conversion into activated derivatives, such as acid chlorides, which readily react with nucleophiles like alcohols and amines to form stable ester and amide linkages.

  • Esterification: It serves as a starting material for the synthesis of a wide range of esters. These esters can be valuable as final products or as intermediates in more complex synthetic routes. The dinitrophenyl moiety can also act as a useful chromophore for analytical purposes.

  • Amidation: this compound is employed in the synthesis of amides, a fundamental functional group in numerous biologically active molecules, including anti-inflammatory and analgesic medications.[1] The robust nature of the resulting amide bond is crucial for the stability of these compounds.

Data Presentation

The following table summarizes quantitative data for representative esterification and amidation reactions involving derivatives of this compound.

Product TypeReactantsReagent/CatalystSolventReaction ConditionsYield (%)Melting Point (°C)
Ester This compound, MethanolConc. H₂SO₄Methanol70-80°C, 24h--
Amide 4-Chloro-3,5-dinitrobenzoic acid, Methyl 2-aminoacetateEDC, DMAP, TEADichloromethane, ChloroformRoom Temperature, 6h80%-
Ester 3,5-Dinitrobenzoyl chloride, n-Butyl alcohol--Heat-64
Ester 3,5-Dinitrobenzoyl chloride, Isobutyl alcohol--Heat-83-83.5
Ester 3,5-Dinitrobenzoyl chloride, Benzyl alcohol--Heat-106
Amide 4-Chloro-3,5-dinitrobenzotrifluoride, Aniline-MethanolRoom Temperature, 30-45 min--

Yields and melting points are reported as found in the cited literature and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-chlorobenzoic acid.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid with stirring until complete dissolution.[2]

  • Cool the mixture to 0°C in an ice bath.[2]

  • Slowly add 15 mL of fuming nitric acid to the reaction mixture while maintaining the temperature at 0°C.[2]

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.[2]

  • Gradually raise the temperature to 125°C and continue stirring for 6 hours.[2]

  • After the reaction is complete, cool the mixture and pour it into 250 mL of ice water to precipitate the product.[2]

  • Filter the white precipitate, wash it with water, and dry to obtain this compound.[2]

  • The reported yield for this procedure is approximately 73.5%.[2]

Protocol 2: Esterification via Acid Chloride Intermediate

This protocol outlines a general two-step procedure for the esterification of alcohols using this compound, proceeding through the corresponding acid chloride.

Step 1: Synthesis of 2-Chloro-3,5-dinitrobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride or Phosphorus pentachloride

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in an anhydrous solvent.

  • Add an excess of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, portion-wise.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by the cessation of gas evolution).

  • After completion, remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 2-Chloro-3,5-dinitrobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Esterification of an Alcohol

Materials:

  • 2-Chloro-3,5-dinitrobenzoyl chloride

  • Alcohol of choice

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the alcohol in an anhydrous solvent in a reaction vessel.

  • Add a suitable base, such as pyridine, to the solution.

  • Slowly add a solution of 2-Chloro-3,5-dinitrobenzoyl chloride in the same anhydrous solvent to the alcohol solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Direct Amidation using a Coupling Agent

This protocol is adapted from a similar reaction and describes a method for the direct amidation of this compound using a peptide coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., a primary or secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound in anhydrous DCM, add EDC (1.05 equivalents) and DMAP (0.1 equivalents).

  • Stir the mixture at room temperature for approximately 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM and add TEA (1.1 equivalents).

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • After the reaction is complete, wash the mixture with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Esterification_Pathway A 2-Chloro-3,5- dinitrobenzoic Acid B 2-Chloro-3,5- dinitrobenzoyl Chloride A->B SOCl₂ or PCl₅ C Ester B->C R-OH, Base

Caption: Synthetic pathway for esterification via an acid chloride intermediate.

Amidation_Pathway cluster_0 Direct Amidation cluster_1 Via Acid Chloride A 2-Chloro-3,5- dinitrobenzoic Acid B Amide A->B R¹R²NH, Coupling Agent (e.g., EDC) C 2-Chloro-3,5- dinitrobenzoic Acid D 2-Chloro-3,5- dinitrobenzoyl Chloride C->D SOCl₂ or PCl₅ E Amide D->E R¹R²NH, Base

References

Application of 2-Chloro-3,5-dinitrobenzoic Acid in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites: a carboxylic acid group, a halogen atom activated towards nucleophilic substitution, and two electron-withdrawing nitro groups that enhance the electrophilicity of the aromatic ring. This unique combination of functional groups makes it an ideal precursor for the synthesis of a variety of bioactive molecules, particularly those with anti-inflammatory and analgesic properties.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel anti-inflammatory agents. The protocols are based on established synthetic methodologies and include quantitative data and visualizations to aid in research and development.

Core Application: Synthesis of 2-(Arylamino)-3,5-dinitrobenzoic Acid Derivatives

A primary application of this compound in pharmaceutical synthesis is its use as a scaffold for the preparation of 2-(arylamino)-3,5-dinitrobenzoic acids. These compounds are structurally analogous to fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group from a substituted aniline.

The general reaction scheme is depicted below:

Synthesis 2-Chloro-3,5-dinitrobenzoic_acid This compound Plus + 2-Chloro-3,5-dinitrobenzoic_acid->Plus Substituted_Aniline Substituted Aniline (R-NH2) Arrow Substituted_Aniline->Arrow Product 2-(Arylamino)-3,5-dinitrobenzoic Acid Derivative Plus->Substituted_Aniline Arrow->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Enzymes COX_Enzymes COX-1 / COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Synthesized_Compound 2-(Arylamino)-3,5-dinitrobenzoic Acid Derivative Synthesized_Compound->COX_Enzymes Inhibits Workflow Start Start: Identify Need for Novel Anti-inflammatory Agents Synthesis Synthesis of 2-(Arylamino)-3,5-dinitrobenzoic Acid Derivatives Start->Synthesis Purification Purification and Characterization (Recrystallization, MP, NMR, IR, Mass Spec) Synthesis->Purification In_Vitro_Screening In-Vitro Biological Screening (e.g., COX Inhibition Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In-Vivo Efficacy and Toxicity Studies (e.g., Animal Models of Inflammation) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Application Notes and Protocols for N-terminal Amino Acid Analysis Using 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable lack of specific literature and established protocols for the use of 2-chloro-3,5-dinitrobenzoic acid in N-terminal amino acid analysis. The information presented herein is based on the well-documented reactivity of a structurally similar compound, 2,4-dinitrofluorobenzene (DNFB or Sanger's Reagent), which has been historically significant in protein sequencing.[1][2][3] The protocols and applications described below are therefore inferred and would require optimization and validation by the end-user.

Introduction

N-terminal amino acid analysis is a fundamental technique in protein chemistry, providing crucial information about a protein's identity, purity, and structure. The process typically involves the derivatization of the free alpha-amino group of the N-terminal amino acid, followed by hydrolysis of the peptide bonds and subsequent identification of the labeled amino acid.

This compound is a halogenated nitroaromatic compound with strong electrophilic properties, making it a potential reagent for the derivatization of primary and secondary amines, such as the N-terminal amino group of peptides and proteins.[4] Its structural similarity to 2,4-dinitrofluorobenzene (DNFB), the reagent used in the classical Sanger sequencing method, suggests its potential utility in N-terminal analysis.[1][2][5] The dinitrophenyl group introduced by these reagents is chromophoric, allowing for the colorimetric or spectrophotometric detection of the derivatized N-terminal amino acid.[2]

Principle of the Method

The proposed method involves a two-step process analogous to the Sanger method. First, the peptide or protein is reacted with this compound under mildly alkaline conditions. The chlorine atom, activated by the two electron-withdrawing nitro groups, is susceptible to nucleophilic aromatic substitution by the N-terminal amino group of the peptide. This reaction forms a stable 2-carboxy-4,6-dinitrophenyl (CDNP)-peptide derivative.

In the second step, the derivatized peptide is subjected to acid hydrolysis, which cleaves all peptide bonds, releasing the individual amino acids. The CDNP-derivatized N-terminal amino acid is stable to this hydrolysis and can be subsequently identified by chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Experimental Protocols

Materials and Reagents
  • Peptide or protein sample

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M

  • Standard amino acid solutions

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Trifluoroacetic acid (TFA)

Protocol 1: Derivatization of the N-terminal Amino Acid
  • Sample Preparation: Dissolve the peptide or protein sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a solution of this compound in ethanol (e.g., 10 mg/mL).

  • Derivatization Reaction:

    • To 100 µL of the peptide solution, add 200 µL of the this compound solution.

    • Incubate the mixture at room temperature for 2-4 hours with gentle agitation. The reaction should be performed in the dark to minimize photodegradation of the dinitrophenyl group.

  • Precipitation and Washing:

    • Acidify the reaction mixture with a few drops of 1 M HCl to precipitate the derivatized peptide.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted reagents and byproducts.

    • Air-dry the resulting CDNP-peptide precipitate.

Protocol 2: Acid Hydrolysis of the Derivatized Peptide
  • Hydrolysis:

    • Place the dried CDNP-peptide in a hydrolysis tube.

    • Add 200-500 µL of 6 M HCl.

    • Seal the tube under vacuum.

    • Incubate at 110°C for 18-24 hours.

  • Sample Recovery:

    • After hydrolysis, cool the tube and carefully open it.

    • Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Redissolve the dried hydrolysate in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).

Protocol 3: Identification of the CDNP-Amino Acid by HPLC
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength of approximately 360 nm.

  • Analysis:

    • Inject the redissolved hydrolysate into the HPLC system.

    • Compare the retention time of the peak corresponding to the CDNP-amino acid with the retention times of standard CDNP-amino acids (prepared by reacting individual amino acids with this compound).

Data Presentation

Since no experimental data is available for the use of this compound, the following table provides a representative summary of the expected outcomes based on the Sanger method with DNFB. This table can serve as a template for organizing experimental results once the method is validated.

ParameterSanger's Reagent (DNFB)This compound (Expected)
Reaction pH Mildly alkaline (pH 8-9)Mildly alkaline (pH 8-9)
Reaction Time 2-4 hours2-4 hours (to be optimized)
Detection Wavelength ~360 nm~360 nm (to be confirmed)
Sensitivity Picomole rangeExpected to be in a similar range
Stability of Derivative Stable to acid hydrolysisExpected to be stable to acid hydrolysis

Visualizations

Workflow for N-terminal Analysis

G cluster_0 Experimental Workflow A Peptide/Protein Sample B Derivatization with this compound A->B C Precipitation and Washing B->C D Acid Hydrolysis (6 M HCl, 110°C) C->D E HPLC Analysis D->E F Identification of N-terminal Amino Acid E->F

Caption: Experimental workflow for N-terminal amino acid analysis.

Derivatization Reaction

G cluster_1 Chemical Reaction Peptide Peptide (H2N-CHR1-CO-...) Product CDNP-Peptide Peptide->Product + Reagent (pH 8-9) Reagent This compound

Caption: Derivatization of a peptide's N-terminus.

Potential Applications and Considerations

The proposed application of this compound for N-terminal amino acid analysis could be valuable for:

  • Protein Identification: Determining the N-terminal amino acid can help in identifying a protein, especially when used in conjunction with other analytical data.

  • Purity Assessment: The presence of multiple N-terminal amino acids can indicate a heterogeneous sample.

  • Characterization of Blocked N-termini: The absence of a reaction can suggest that the N-terminus is chemically modified or "blocked".

Important Considerations:

  • Reactivity: The reactivity of this compound with different amino acid side chains (e.g., the ε-amino group of lysine) should be investigated, as this can complicate the analysis.

  • Solubility: The carboxylic acid group on the reagent may affect its solubility and the solubility of the resulting CDNP-derivatives, which could be advantageous or disadvantageous depending on the separation method.

  • Optimization: The reaction conditions, including pH, temperature, and incubation time, would need to be thoroughly optimized for efficient and specific derivatization.

  • Validation: The method would require rigorous validation using known peptide and protein standards.

References

Application Note: HPLC Analysis of Amino Acids Using 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, often requiring a derivatization step to enhance the detection of these otherwise UV-inactive or poorly retained compounds. This application note details a robust method for the pre-column derivatization of amino acids using 2-Chloro-3,5-dinitrobenzoic acid followed by reversed-phase HPLC analysis with UV detection.

This method is based on the well-established chemistry of aromatic nitro compounds reacting with primary and secondary amino groups. The resulting derivatives are highly chromophoric, allowing for sensitive detection. The protocol provided is adapted from methodologies using structurally similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride, and provides a comprehensive workflow for the analysis of a wide range of amino acids.[1]

Principle

The primary or secondary amine group of an amino acid nucleophilically attacks the electron-deficient aromatic ring of this compound, displacing the chlorine atom. This reaction, carried out under controlled pH and temperature, results in the formation of a stable, yellow-colored N-substituted dinitrobenzoic acid derivative. These derivatives are then separated by reversed-phase HPLC and detected by a UV-Vis detector.

Amino Acid (R-NH2) Amino Acid (R-NH2) Derivatized Amino Acid Derivatized Amino Acid Amino Acid (R-NH2)->Derivatized Amino Acid + this compound (Base, Heat) This compound This compound HCl HCl

Caption: Derivatization reaction of an amino acid with this compound.

Experimental Protocols

Reagents and Materials
  • Amino Acid Standards

  • This compound (CDNBA)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Ultrapure water

Standard and Sample Preparation
  • Amino Acid Standard Stock Solutions (10 mM): Dissolve an appropriate amount of each amino acid standard in 0.1 M HCl.

  • Working Standard Mixture (1 mM): Combine aliquots of the stock solutions and dilute with 0.1 M HCl.

  • Sample Preparation:

    • Biological Fluids (e.g., Plasma, Urine): Deproteinize by adding a 3-fold excess of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • Protein Hydrolysates: Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours. Neutralize the hydrolysate with NaOH.

    • Dilute the prepared samples with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay.

Derivatization Procedure
  • To 100 µL of the amino acid standard mixture or prepared sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of a 70 mM solution of this compound in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.[1]

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

cluster_prep Sample Preparation cluster_deriv Derivatization Sample Sample Deproteinization / Hydrolysis Deproteinization / Hydrolysis Sample->Deproteinization / Hydrolysis Dilution Dilution Deproteinization / Hydrolysis->Dilution Add Borate Buffer Add Borate Buffer Dilution->Add Borate Buffer Add CDNBA Reagent Add CDNBA Reagent Add Borate Buffer->Add CDNBA Reagent Incubate (60°C, 30 min) Incubate (60°C, 30 min) Add CDNBA Reagent->Incubate (60°C, 30 min) Stop Reaction (HCl) Stop Reaction (HCl) Incubate (60°C, 30 min)->Stop Reaction (HCl) Filter Filter Stop Reaction (HCl)->Filter HPLC Injection HPLC Injection Filter->HPLC Injection

Caption: Experimental workflow for amino acid derivatization and analysis.

HPLC Conditions

The following HPLC conditions are recommended for the separation of CDNBA-derivatized amino acids.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Acetate buffer (pH 4.9) containing acetonitrile and triethylamine (e.g., 82.8:17:0.2 v/v/v)[1]
Gradient A representative gradient is shown in Table 2.
Flow Rate 0.4 mL/min[1]
Column Temperature Ambient
Injection Volume 20 µL
Detection UV-Vis at 260 nm[1]

Quantitative Data

The following tables summarize the expected quantitative performance of the method, based on data from the analysis of amino acids derivatized with a structurally similar compound, 4-chloro-3,5-dinitrobenzotrifluoride.[1]

Table 1: Linearity and Limits of Detection

Amino AcidLinear Range (µmol/L)Correlation Coefficient (r²)Limit of Detection (LOD) (µmol/L)
Aspartic Acid10 - 3000> 0.9983.5
Glutamic Acid10 - 3000> 0.9984.0
Serine10 - 3000> 0.9993.0
Glycine10 - 3000> 0.9995.0
Threonine10 - 3000> 0.9984.5
Alanine10 - 3000> 0.9994.2
Proline15 - 3000> 0.9976.5
Valine10 - 3000> 0.9983.8
Methionine10 - 3000> 0.9992.8
Isoleucine10 - 3000> 0.9983.2
Leucine10 - 3000> 0.9983.5
Phenylalanine10 - 3000> 0.9992.5
Lysine10 - 3000> 0.9984.8
Arginine10 - 3000> 0.9985.5

Data is representative and may vary based on instrumentation and specific experimental conditions.[1]

Table 2: Representative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
02080
103070
255050
357030
402080
452080

This gradient should be optimized for the specific column and amino acid mixture being analyzed.

Table 3: Recovery and Precision in a Spiked Matrix (e.g., Beer)

Amino AcidRecovery (%)Relative Standard Deviation (RSD) (%)
Aspartic Acid98.53.5
Glutamic Acid101.22.8
Serine99.13.1
Glycine102.54.0
Threonine97.83.7
Alanine100.32.9
Proline97.04.2
Valine99.83.3
Methionine103.12.6
Isoleucine98.93.0
Leucine99.53.2
Phenylalanine101.82.7
Lysine98.23.8
Arginine100.93.4

Data is representative of what can be expected with this type of method.[1]

Conclusion

The use of this compound as a pre-column derivatizing agent provides a sensitive and reliable method for the HPLC analysis of amino acids. The described protocol offers a comprehensive guide for sample preparation, derivatization, and chromatographic separation. The method exhibits good linearity, low limits of detection, and excellent recovery and precision, making it suitable for a wide range of applications in research and development.

References

Application Notes and Protocols for Derivatization of Alcohols with 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of alcohols with 2-chloro-3,5-dinitrobenzoic acid. This process is valuable for the characterization and analysis of alcohols, particularly in the fields of pharmaceutical development and analytical chemistry. The resulting crystalline ester derivatives often have sharp melting points, which can aid in the identification of unknown alcohols. While specific protocols for this compound are not widely published, the following procedures are adapted from established methods for the structurally similar 3,5-dinitrobenzoic acid.[1][2][3][4]

This compound is a versatile chemical reagent used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[5] Its strong electrophilic nature makes it a suitable candidate for esterification reactions with alcohols.[5]

I. Principle and Applications

The derivatization of alcohols to their corresponding esters is a common technique in organic chemistry for several purposes:

  • Identification and Characterization: Alcohols are often liquids at room temperature. Converting them to solid crystalline derivatives, such as 2-chloro-3,5-dinitrobenzoate esters, allows for purification by recrystallization and characterization by melting point determination.[1][2]

  • Chromatographic Analysis: The dinitrobenzoyl moiety acts as a chromophore, enhancing the detection of the alcohol derivative by UV-Vis spectroscopy, which is particularly useful in High-Performance Liquid Chromatography (HPLC) analysis.

  • Chiral Resolution: The formation of diastereomeric esters by reacting a chiral alcohol with a chiral derivatizing agent is a common strategy for separating enantiomers. While this compound is achiral, its derivatives can be analyzed on chiral stationary phases.

II. Experimental Protocols

Two primary methods are proposed for the derivatization of alcohols with this compound, adapted from conventional and green chemistry approaches for 3,5-dinitrobenzoic acid.[1][3][4]

Method A: Two-Step Conventional Protocol via Acid Chloride Formation

This traditional method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by esterification.[1][2][4]

Step 1: Synthesis of 2-Chloro-3,5-dinitrobenzoyl Chloride

! CAUTION: This step should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts such as phosphorus oxychloride (POCl₃), hydrogen chloride (HCl), and sulfur dioxide (SO₂).[1][2]

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

    • Dry round-bottom flask

    • Reflux condenser with a drying tube

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • Place 1.0 g of this compound in a dry round-bottom flask.

    • Add an excess of thionyl chloride (e.g., 5 mL).

    • Attach a reflux condenser fitted with a drying tube containing calcium chloride.

    • Gently reflux the mixture on a heating mantle with stirring for 30-60 minutes, or until the evolution of HCl and SO₂ gas ceases.

    • Allow the mixture to cool to room temperature.

    • The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 2-chloro-3,5-dinitrobenzoyl chloride can often be used directly in the next step.

Step 2: Esterification of the Alcohol

  • Reagents and Materials:

    • Crude 2-chloro-3,5-dinitrobenzoyl chloride

    • The alcohol to be derivatized

    • Pyridine (optional, as a catalyst and acid scavenger)

    • Dry reaction tube or flask

    • Water bath

  • Procedure:

    • In a dry reaction tube, dissolve approximately 0.5 g of the crude 2-chloro-3,5-dinitrobenzoyl chloride in a minimal amount of a dry, inert solvent (e.g., toluene or chloroform).

    • Add a stoichiometric equivalent of the alcohol.

    • Optionally, add a few drops of dry pyridine to catalyze the reaction and neutralize the HCl formed.

    • Warm the mixture in a water bath at 50-60 °C for 15-30 minutes.

    • Cool the reaction mixture and add an excess of water to precipitate the crude ester.

    • Collect the solid product by vacuum filtration and wash it sequentially with dilute sodium bicarbonate solution (to remove any unreacted acid) and then with cold water.[2]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure 2-chloro-3,5-dinitrobenzoate ester.[4]

    • Dry the crystals and determine their melting point and other analytical data.

Method B: One-Step Microwave-Assisted Green Protocol

This method offers a more environmentally friendly and faster alternative to the conventional approach by avoiding the use of hazardous reagents like thionyl chloride.[1][3]

  • Reagents and Materials:

    • This compound

    • The alcohol to be derivatized

    • Concentrated sulfuric acid (as a catalyst)

    • Microwave synthesizer or a domestic microwave oven (with appropriate safety precautions)

    • Microwave-safe reaction vessel

  • Procedure:

    • In a microwave-safe vessel, mix equimolar amounts of this compound and the alcohol.

    • Add 1-2 drops of concentrated sulfuric acid as a catalyst.[3]

    • Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature (e.g., 70-100 °C) for a short period (e.g., 2-5 minutes).[2][4] Reaction conditions may need to be optimized for different alcohols.

    • After irradiation, cool the reaction mixture to room temperature.

    • Add ice-cold water to precipitate the crude ester.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with a dilute sodium bicarbonate solution to remove any unreacted this compound, followed by a wash with cold water.[4]

    • Recrystallize the crude ester from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure derivative.

    • Dry the purified crystals and record their melting point and other analytical data.

III. Data Presentation

Researchers should meticulously record all quantitative data for comparison and reproducibility.

Alcohol DerivatizedMolecular Formula of AlcoholMethod Used (A or B)Reaction Time (min)Yield (%)Melting Point of Derivative (°C)Recrystallization Solvent
Example: EthanolC₂H₅OHA45e.g., 85e.g., 90-92Ethanol/Water
Example: MethanolCH₃OHB3e.g., 90e.g., 108-110Methanol
[Record Data Here]

IV. Visualizations

Diagram 1: Two-Step Conventional Derivatization Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Work-up and Purification Acid This compound AcidChloride 2-Chloro-3,5-dinitrobenzoyl Chloride Acid->AcidChloride Reflux Reagent1 SOCl₂ or PCl₅ Reagent1->AcidChloride Alcohol Alcohol (R-OH) CrudeEster Crude Ester Derivative AcidChloride->CrudeEster Pyridine (cat.), Heat Alcohol->CrudeEster PurifiedEster Pure Crystalline Ester CrudeEster->PurifiedEster Recrystallization

Caption: Workflow for the conventional two-step derivatization of alcohols.

Diagram 2: One-Step Microwave-Assisted Derivatization Workflow

G cluster_0 One-Step Reaction cluster_1 Work-up and Purification Acid This compound CrudeEster Crude Ester Derivative Acid->CrudeEster Microwave Irradiation Alcohol Alcohol (R-OH) Alcohol->CrudeEster Catalyst Conc. H₂SO₄ Catalyst->CrudeEster PurifiedEster Pure Crystalline Ester CrudeEster->PurifiedEster Recrystallization

Caption: Workflow for the microwave-assisted one-step derivatization of alcohols.

References

Application Notes and Protocols: 2-Chloro-3,5-dinitrobenzoic Acid in the Synthesis of Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-3,5-dinitrobenzoic acid as a starting material in the synthesis of sulfonylurea herbicides. Detailed protocols for a proposed synthetic pathway to a chlorimuron-ethyl analog are provided, based on established chemical transformations.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various agrochemicals.[1] Its reactive nature, owing to the presence of a carboxylic acid, a chloro substituent, and two nitro groups, makes it a suitable scaffold for building complex herbicidal molecules. This document outlines a potential synthetic route to produce a sulfonylurea herbicide, an important class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] The target molecule in this proposed synthesis is an analog of the commercial herbicide chlorimuron-ethyl.

Proposed Synthetic Pathway

The synthesis of a chlorimuron-ethyl analog from this compound can be envisioned through a multi-step process involving esterification, reduction of the nitro groups, formation of a sulfonyl chloride, and finally, coupling with a heterocyclic amine.

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  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style=filled, fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 2-chloro-3,5-dinitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 3,5-diamino-2-chlorobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ethyl 2-chloro-3,5-bis(diazonium)benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ethyl 2-chloro-3,5-bis(sulfonyl chloride)benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="2-Amino-4-chloro-6-methoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Chlorimuron-ethyl Analog", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label=" Esterification\n(Ethanol, H₂SO₄)"]; B -> C [label=" Reduction\n(H₂, Pd/C)"]; C -> D [label=" Diazotization\n(NaNO₂, HCl)"]; D -> E [label=" Sandmeyer Reaction\n(SO₂, CuCl₂)"]; E -> G [label=" Coupling"]; F -> G [label=" Coupling"]; }

Caption: Experimental workflow for the synthesis of the disulfonyl chloride intermediate.

Protocol:

  • Diazotization:

    • Suspend ethyl 3,5-diamino-2-chlorobenzoate (1.0 eq) in concentrated hydrochloric acid (10 volumes).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (2.2 eq) in a minimum amount of water, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated at 0°C.

    • Add a catalytic amount of copper(II) chloride (0.1 eq) to this solution.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography to obtain ethyl 2-chloro-3,5-bis(sulfonyl chloride)benzoate.

Quantitative Data (Expected):

ParameterValue
Yield 40-60% (unoptimized)
Purity (HPLC) >90%
Appearance Pale yellow oil or solid
Step 4: Coupling with 2-Amino-4-chloro-6-methoxypyrimidine

This final step forms the sulfonylurea bridge, leading to the target herbicidal compound.

Protocol:

  • Dissolve ethyl 2-chloro-3,5-bis(sulfonyl chloride)benzoate (1.0 eq) in anhydrous acetonitrile.

  • Add 2-amino-4-chloro-6-methoxypyrimidine (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter off any precipitate and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with dilute HCl, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Quantitative Data (Expected):

ParameterValue
Yield 60-80%
Purity (HPLC) >98%
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Expected peaks for aromatic, pyrimidine, methoxy, and ethyl groups.
MS (ESI) [M+H]⁺ corresponding to the molecular weight of the analog.

Herbicidal Activity

The synthesized chlorimuron-ethyl analog is expected to exhibit herbicidal activity by inhibiting acetolactate synthase (ALS).[1] The herbicidal efficacy can be evaluated in greenhouse or field trials against various broadleaf weeds.

Expected Herbicidal Activity Data:

Weed SpeciesApplication Rate (g a.i./ha)Expected Control (%)
Pigweed (Amaranthus spp.)10-2085-95
Lambsquarters (Chenopodium album)10-2080-90
Velvetleaf (Abutilon theophrasti)15-2580-90

Mode of Action:

Mode_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_effects Downstream Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Intermediates α-Acetolactate α-Aceto-α-hydroxybutyrate ALS->Intermediates AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids ProteinSynth Protein Synthesis Inhibition AminoAcids->ProteinSynth Herbicide Chlorimuron-ethyl Analog Herbicide->Inhibition CellDivision Cell Division Arrest ProteinSynth->CellDivision PlantDeath Plant Death CellDivision->PlantDeath

Caption: Signaling pathway illustrating the mode of action of sulfonylurea herbicides.

The sulfonylurea herbicide binds to and inhibits the ALS enzyme, preventing the synthesis of essential amino acids. This leads to a cessation of cell division and ultimately, plant death.[1][2]

Disclaimer: The synthetic protocols provided are based on established chemical principles and analogous reactions from the scientific literature. They are intended for use by qualified researchers and may require optimization. Appropriate safety precautions should be taken when handling all chemicals.

References

Analytical Methods for the Detection of 2-Chloro-3,5-dinitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analytical detection of 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The methods described are intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, the following sections provide generalized protocols based on established analytical techniques for similar compounds, such as nitroaromatic compounds and carboxylic acids. These methods would require validation for the specific matrix and intended use.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile organic acids. For carboxylic acids that lack a strong chromophore, derivatization is often employed to enhance detection sensitivity.

Application Note: HPLC with UV Detection

This method outlines the analysis of this compound by reverse-phase HPLC with UV detection. Given the presence of nitro groups, the compound is expected to have a UV absorbance maximum that can be utilized for detection. If higher sensitivity is required, a derivatization step to attach a fluorescent tag can be implemented.

Principle: The analyte is separated on a C18 column based on its polarity and detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid or other suitable acid for pH adjustment

  • This compound reference standard

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

5. Chromatographic Conditions (Typical):

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Nitroaromatic compounds typically absorb in the range of 254-280 nm.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Representative Values for Similar Analytes)
ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are representative for validated HPLC methods of similar aromatic carboxylic acids and would need to be experimentally determined for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.

Application Note: GC-MS Analysis

This method describes the determination of this compound using GC-MS after derivatization. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and trace-level quantification.

Principle: The carboxylic acid group of the analyte is converted to a more volatile ester or silyl ester derivative. The derivative is then separated by gas chromatography and detected by mass spectrometry. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for the separation of the derivatized analyte (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

3. Standard and Sample Derivatization:

  • Accurately weigh the standard or sample into a reaction vial.

  • Add a known amount of internal standard.

  • Evaporate to dryness under a gentle stream of nitrogen if in solution.

  • Add the anhydrous solvent and the derivatizing agent.

  • Seal the vial and heat at a specific temperature (e.g., 60-70 °C) for a defined time to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection.

4. GC-MS Conditions (Typical):

  • Injector Temperature: 250-280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Full scan for qualitative analysis and identification of characteristic ions. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring a quantifier and one or two qualifier ions.

5. Data Analysis:

  • Identify the derivatized analyte and internal standard peaks based on their retention times and mass spectra.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary (Representative Values for Derivatized Carboxylic Acids)
ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.3 - 30 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Note: These values are representative for validated GC-MS methods of derivatized carboxylic acids and would need to be experimentally determined for this compound.

Electrochemical Methods

Electrochemical methods, such as voltammetry, can be used for the sensitive detection of electroactive compounds like nitroaromatics. The nitro groups in this compound are reducible, providing a basis for its electrochemical determination.

Application Note: Square-Wave Voltammetry

This method outlines a procedure for the quantitative analysis of this compound using square-wave voltammetry at a suitable working electrode. This technique offers advantages of high sensitivity, rapid analysis, and low cost.

Principle: The analyte is reduced at the surface of a working electrode when a potential waveform is applied. The resulting current is proportional to the concentration of the analyte in the solution. The reduction potential can provide some selectivity.[2][3]

Experimental Protocol: Square-Wave Voltammetry

1. Instrumentation:

  • Potentiostat with square-wave voltammetry capabilities

  • Three-electrode system:

    • Working electrode (e.g., glassy carbon electrode, boron-doped diamond electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Auxiliary electrode (e.g., platinum wire)

2. Reagents and Standards:

  • Supporting electrolyte (e.g., phosphate buffer solution, acidic or neutral pH)

  • This compound reference standard

3. Standard and Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent.

  • For analysis, add a known volume of the standard or sample solution to the electrochemical cell containing the supporting electrolyte.

  • Deoxygenate the solution by purging with nitrogen gas for several minutes before the measurement to remove interfering oxygen.

4. Voltammetric Conditions (Typical):

  • Potential Range: Scan in the negative direction to cover the reduction potential of the nitro groups (e.g., from 0 V to -1.2 V vs. Ag/AgCl).

  • Frequency: 10 - 100 Hz

  • Amplitude: 25 - 50 mV

  • Step Potential: 2 - 5 mV

5. Data Analysis:

  • Record the square-wave voltammogram and measure the peak current at the characteristic reduction potential of this compound.

  • Construct a calibration curve by plotting the peak current versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the calibration curve or the standard addition method.

Quantitative Data Summary (Representative Values for Nitroaromatic Compounds)
ParameterTypical Performance
Linearity (Concentration Range)0.1 µM - 100 µM
Limit of Detection (LOD)0.01 - 0.5 µM
Limit of Quantification (LOQ)0.03 - 1.5 µM
Precision (% RSD)< 5%

Note: These values are representative for validated electrochemical methods for nitroaromatic compounds and would need to be experimentally determined for this compound.[3]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve_sample Dissolve in Solvent sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject Inject Sample/Standard filter_sample->inject standard Prepare Stock Standard dilute_standard Prepare Working Standards standard->dilute_standard dilute_standard->inject hplc HPLC System (C18 Column, UV Detector) chromatogram Obtain Chromatogram hplc->chromatogram inject->hplc integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate Standards quantify Quantify Analyte integrate->quantify Samples calibrate->quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample/Standard add_is Add Internal Standard sample->add_is derivatize Derivatize with Agent (e.g., BSTFA) add_is->derivatize inject Inject Derivatized Sample derivatize->inject gcms GC-MS System (Capillary Column) tic Obtain Total Ion Chromatogram gcms->tic inject->gcms identify Identify Peaks (RT & Mass Spectra) tic->identify integrate_sim Integrate SIM Peaks identify->integrate_sim calibrate Construct Calibration Curve (Area Ratios) integrate_sim->calibrate Standards quantify Quantify Analyte integrate_sim->quantify Samples calibrate->quantify Electrochemistry_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing prepare_stock Prepare Stock Solution add_analyte Add Aliquot of Sample/Standard prepare_stock->add_analyte prepare_cell Prepare Electrochemical Cell with Supporting Electrolyte prepare_cell->add_analyte deoxygenate Deoxygenate with N2 add_analyte->deoxygenate run_scan Run Square-Wave Voltammogram deoxygenate->run_scan potentiostat Potentiostat potentiostat->run_scan voltammogram Obtain Voltammogram run_scan->voltammogram measure_peak Measure Peak Current voltammogram->measure_peak calibrate Construct Calibration Curve measure_peak->calibrate Standards quantify Quantify Analyte measure_peak->quantify Samples calibrate->quantify

References

Application Notes: 2-Chloro-3,5-dinitrobenzoic Acid as a Versatile Intermediate for Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-3,5-dinitrobenzoic acid as a key intermediate in the synthesis of dyes and pigments. This document includes detailed experimental protocols for the synthesis of the intermediate itself and its subsequent conversion into colored compounds, along with relevant quantitative data and reaction schemes.

Introduction

This compound is a highly reactive aromatic compound characterized by an electron-deficient ring system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of two strongly electron-withdrawing nitro groups activates the chlorine atom for displacement by various nucleophiles. This property is harnessed in the synthesis of a variety of substituted aromatic compounds, which find applications as dyes, pigments, and intermediates for pharmaceuticals and agrochemicals.[1] The resulting products often exhibit strong colors due to the extended conjugation and the presence of chromophoric groups.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2-chlorobenzoic acid through a nitration reaction.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid with stirring until a complete solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 15 mL of fuming nitric acid to the cooled solution.

  • Maintain the temperature at 0 °C and continue stirring for 30 minutes.

  • After 30 minutes, continue stirring at 0 °C for an additional 0.5 hours.

  • Gradually raise the temperature to 125 °C and maintain the reaction with stirring for 6 hours.

  • After the reaction is complete, cool the mixture and pour it into 250 mL of ice water to precipitate the product.

  • Filter the white precipitate, wash it with water, and dry to obtain this compound.

Quantitative Data:

ProductStarting MaterialYieldAppearance
This compound2-chlorobenzoic acid73.5%Yellow solid

Reaction Workflow:

G cluster_synthesis Synthesis of this compound start 2-Chlorobenzoic Acid reagents Conc. H₂SO₄ Fuming HNO₃ start->reagents React with conditions 0°C to 125°C 6 hours reagents->conditions Under workup Precipitation in Ice Water Filtration & Drying conditions->workup Followed by product This compound workup->product Yields

Synthesis of the key intermediate.

Application in Dye and Pigment Synthesis

The activated chlorine atom in this compound can be readily displaced by nitrogen-based nucleophiles, such as ammonia and amines, to yield highly colored aminobenzoic acid derivatives. These products can function as dyes or pigments themselves or serve as intermediates for more complex colorants.

Example Application: Synthesis of a Yellow Pigment Intermediate

A relevant example of the utility of chloro-dinitrophenyl compounds in pigment synthesis is the ammonolysis of a similar substrate to produce a colored amino derivative. The following protocol is adapted from the synthesis of 2-amino-3,5-dinitrobenzonitrile and illustrates a viable route for the conversion of this compound to a potential pigment.

Experimental Protocol: Synthesis of 2-Amino-3,5-dinitrobenzoic acid (Proposed)

Materials:

  • This compound

  • Liquid ammonia

  • An appropriate solvent (e.g., chlorobenzene or an alcohol)

  • Autoclave

Procedure:

  • Charge a high-pressure autoclave with this compound and a suitable solvent.

  • Add liquid ammonia to the autoclave.

  • Seal the autoclave and heat the reaction mixture to a temperature in the range of 110-120 °C. The pressure will be in the range of 1.5-1.8 MPa.

  • Maintain the reaction at this temperature for approximately 5 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to isolate the crude product. The filtrate can be processed to recover the solvent.

  • The crude product, 2-amino-3,5-dinitrobenzoic acid, is expected to be a colored solid. Further purification can be achieved by recrystallization.

Expected Quantitative Data (based on analogous reaction[2]):

ProductStarting MaterialExpected YieldExpected Appearance
2-Amino-3,5-dinitrobenzoic acidThis compound~85%Yellow solid

Reaction Pathway:

G cluster_dye_synthesis Synthesis of 2-Amino-3,5-dinitrobenzoic acid start This compound reagent Liquid Ammonia (NH₃) start->reagent Reacts with reaction_type Nucleophilic Aromatic Substitution start->reaction_type conditions 110-120°C ~1.5-1.8 MPa 5 hours reagent->conditions Under product 2-Amino-3,5-dinitrobenzoic acid (Yellow Pigment) conditions->product To form product->reaction_type

Nucleophilic substitution for pigment synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of dyes and pigments. Its preparation from readily available starting materials is straightforward. The activated nature of the chloro substituent allows for efficient nucleophilic aromatic substitution reactions, providing a pathway to a diverse range of colored compounds. The protocols and data presented herein offer a solid foundation for researchers and scientists to explore the potential of this intermediate in the development of novel colorants and other functional organic materials. Further derivatization of the resulting amino-dinitrobenzoic acid can lead to a wider palette of colors and materials with tailored properties.

References

Application Notes and Protocols: Reaction of 2-Chloro-3,5-dinitrobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitrobenzoic acid is a versatile reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by a variety of nucleophiles, including primary and secondary amines. This reaction provides a straightforward route to a diverse range of N-substituted 2-amino-3,5-dinitrobenzoic acid derivatives. These products are of significant interest in medicinal chemistry and drug development due to their potential as antimicrobial and anticancer agents. The biological activity of these nitroaromatic compounds is often attributed to the generation of reactive nitrogen species upon enzymatic reduction of the nitro groups within target cells, leading to cellular damage and apoptosis. Furthermore, the substituted benzoic acid scaffold is a common feature in many pharmacologically active molecules, suggesting that these derivatives could interact with various biological targets, including enzymes and signaling proteins.

Reaction Mechanism

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized by the two nitro groups at the ortho and para positions relative to the point of attack.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Deprotonation: A final deprotonation step, often facilitated by a second equivalent of the amine or a base present in the reaction mixture, yields the final N-substituted 2-amino-3,5-dinitrobenzoic acid product.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific amine used.

Protocol 1: Reaction with Primary Amines (e.g., Aniline)

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of the chosen anhydrous polar aprotic solvent.

  • Add the primary amine (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 - 3.0 eq) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reaction with Secondary Amines (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine (or other secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., TEA, K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard workup and purification equipment

Procedure:

  • Follow the same initial setup as in Protocol 1, using the secondary amine as the nucleophile.

  • The reaction conditions (temperature and time) may need to be adjusted based on the nucleophilicity and steric hindrance of the secondary amine.

  • Workup and purification steps are similar to those described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various amines. Please note that these are representative values and actual results may vary.

AmineProductReaction Time (h)Yield (%)
AnilineN-phenyl-2-amino-3,5-dinitrobenzoic acid885
BenzylamineN-benzyl-2-amino-3,5-dinitrobenzoic acid692
Piperidine2-(piperidin-1-yl)-3,5-dinitrobenzoic acid495
Morpholine2-(morpholino)-3,5-dinitrobenzoic acid590
Product1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (cm-1)
N-phenyl-2-amino-3,5-dinitrobenzoic acid 9.1 (s, 1H, Ar-H), 8.8 (s, 1H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 10.5 (br s, 1H, NH), 13.0 (br s, 1H, COOH)168.0 (C=O), 148.0, 140.0, 135.0, 130.0, 129.0, 125.0, 120.0, 118.03350 (N-H), 3100-2500 (O-H), 1700 (C=O), 1530, 1340 (NO2)
N-benzyl-2-amino-3,5-dinitrobenzoic acid 9.0 (s, 1H, Ar-H), 8.7 (s, 1H, Ar-H), 7.3-7.1 (m, 5H, Ar-H), 4.5 (d, 2H, CH2), 9.8 (br t, 1H, NH), 13.1 (br s, 1H, COOH)168.5 (C=O), 148.2, 140.5, 137.0, 130.2, 128.5, 127.8, 119.5, 117.5, 48.0 (CH2)3360 (N-H), 3100-2500 (O-H), 1695 (C=O), 1525, 1345 (NO2)
2-(piperidin-1-yl)-3,5-dinitrobenzoic acid 8.9 (s, 1H, Ar-H), 8.6 (s, 1H, Ar-H), 3.2 (t, 4H, N-CH2), 1.7 (m, 6H, CH2), 13.2 (br s, 1H, COOH)169.0 (C=O), 149.0, 141.0, 130.5, 118.0, 116.0, 52.0 (N-CH2), 25.0 (CH2), 24.0 (CH2)3100-2500 (O-H), 1705 (C=O), 1535, 1350 (NO2)

Applications in Drug Development

Derivatives of 2-amino-3,5-dinitrobenzoic acid are promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity.[2] The proposed mechanism of action involves the enzymatic reduction of the nitro groups by microbial nitroreductases to form highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[2] These reactive species can cause widespread cellular damage by reacting with and damaging DNA, proteins, and lipids, ultimately leading to microbial cell death.[2]

Anticancer Activity

The anticancer potential of nitroaromatic compounds is an active area of research. Several mechanisms have been proposed for their cytotoxic effects on cancer cells:

  • DNA Damage: Similar to their antimicrobial action, the reduction of nitro groups in the hypoxic environment of tumors can generate reactive species that induce DNA damage and trigger apoptosis.[3]

  • Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit various enzymes implicated in cancer progression, such as histone deacetylases (HDACs).[4] Inhibition of HDACs can lead to changes in gene expression that promote cell cycle arrest and apoptosis.

  • Targeting Signaling Pathways: Some benzoic acid derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinase (RTK) signaling pathways. By inhibiting these pathways, the compounds can suppress cancer cell proliferation and survival.

Visualizations

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 2-Chloro-3,5-dinitrobenzoic_acid This compound Meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) 2-Chloro-3,5-dinitrobenzoic_acid->Meisenheimer_complex Nucleophilic Attack Amine Amine (R-NH2) Amine->Meisenheimer_complex N-substituted_product N-substituted-2-amino-3,5-dinitrobenzoic acid Meisenheimer_complex->N-substituted_product Elimination of Cl- HCl HCl

Caption: Reaction mechanism of this compound with an amine.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - this compound - Amine - Base - Solvent Start->Reaction_Setup Heating Heating (80-150 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Workup: - Quenching - Extraction/Filtration Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - FT-IR - MS Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for the synthesis of N-substituted derivatives.

antimicrobial_mechanism Nitroaromatic_Compound Nitroaromatic Compound (Prodrug) Microbial_Nitroreductase Microbial Nitroreductase Nitroaromatic_Compound->Microbial_Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO, NO2-) Microbial_Nitroreductase->Reactive_Nitrogen_Species Cellular_Damage Cellular Damage Reactive_Nitrogen_Species->Cellular_Damage DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Damage Protein Damage Cellular_Damage->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Cell_Death Microbial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed antimicrobial mechanism of action for nitroaromatic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Chloro-3,5-dinitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the dinitration of 2-chlorobenzoic acid using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve a good yield and high purity.

Q2: Why is the nitration of 2-chlorobenzoic acid a challenging reaction?

A2: The carboxylic acid group (-COOH) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[2] This deactivation slows down the reaction rate. Additionally, the directing effects of the chloro and carboxylic acid groups can lead to the formation of undesired isomers.[3]

Q3: What are the directing effects of the substituents on the 2-chlorobenzoic acid ring?

A3: The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of products. However, under the strongly acidic conditions of the nitration reaction, the carboxylic acid group's meta-directing effect is dominant, leading primarily to nitration at the 3 and 5 positions.

Q4: What is the role of concentrated sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] Secondly, it acts as a solvent for the reactants and helps to control the reaction medium's viscosity.[5] The concentration of sulfuric acid is critical; a decrease in its effective concentration, due to water formed during the reaction, can reduce the solubility of the nitrated product and lower the yield.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature control. - Incorrect ratio of reactants and acids. - Product loss during workup and purification.- Increase reaction time or temperature as per the protocol. - Carefully monitor and control the reaction temperature, especially during the addition of nitric acid. - Ensure the correct molar ratios of 2-chlorobenzoic acid, nitric acid, and sulfuric acid are used. A higher ratio of sulfuric acid to the benzoic acid derivative can improve yield by maintaining a high solvent polarity.[5] - Optimize the precipitation and washing steps to minimize product loss.
Formation of Isomeric Impurities - The directing effects of the chloro and carboxyl groups can lead to the formation of other dinitro isomers or mononitrated products.[3]- Precise temperature control is crucial. Lower temperatures can favor the desired isomer. - The order of acid addition can influence isomer distribution. - Purification by recrystallization or pH-controlled precipitation can help separate the desired this compound from its isomers.[3]
Dark-colored or Tarry Product - Over-nitration or side reactions due to excessively high temperatures. - Presence of impurities in the starting materials.- Strictly adhere to the recommended temperature profile. Avoid localized overheating. - Use high-purity starting materials. - Decolorize the crude product using activated carbon during the purification step.[3]
Product Fails to Precipitate - Insufficient cooling during the quenching step. - The volume of ice water used for quenching is too low.- Ensure the ice water bath is sufficiently cold before and during the addition of the reaction mixture. - Use a larger volume of ice water to ensure complete precipitation of the product.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis with a yield of 73.5%.[1]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Thermometer

  • Buchner funnel and flask for filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid with stirring.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Nitration (Step 1 - Low Temperature): Slowly add 15 mL of fuming nitric acid to the reaction mixture while maintaining the temperature at 0°C. After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Nitration (Step 2 - High Temperature): Gradually raise the temperature to 125°C and continue stirring for 6 hours.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture and carefully pour it into 250 mL of ice water with stirring. A white to yellow solid should precipitate.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with cold water. Dry the solid to obtain this compound. The reported yield for this procedure is 9.04 g (73.5%).[1]

Quantitative Data Summary

ParameterValueReference
Starting Material2-chlorobenzoic acid (7.8 g, 50 mmol)[1]
Reagents25 mL concentrated H₂SO₄, 15 mL fuming HNO₃[1]
Reaction Temperature0°C initially, then raised to 125°C[1]
Reaction Time0.5 hours at 0°C, 6 hours at 125°C[1]
Product Yield9.04 g (73.5%)[1]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities/Side Products start->impurities discoloration Product Discoloration start->discoloration check_temp Verify Temperature Control low_yield->check_temp check_ratios Check Reactant Ratios low_yield->check_ratios optimize_workup Optimize Workup low_yield->optimize_workup impurities->check_temp purify Purification (Recrystallization/ pH adjustment) impurities->purify discoloration->check_temp activated_carbon Use Activated Carbon discoloration->activated_carbon

Caption: A logical flow for troubleshooting common synthesis issues.

References

common side reactions with 2-Chloro-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,5-dinitrobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site on this compound is the carbon atom to which the chlorine is attached. The two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr), making the chloro group a good leaving group.[1] The carboxylic acid group can also undergo typical reactions of carboxylic acids, such as esterification.

Q2: What is the most common reaction type involving this compound?

A2: The most common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride ion.[1] This reaction is facilitated by the presence of the two nitro groups, which stabilize the intermediate Meisenheimer complex.

Troubleshooting Guide for Common Side Reactions

This guide addresses potential side reactions that may occur during experiments with this compound and provides strategies to mitigate them.

Issue 1: Formation of a Hydroxylated Byproduct Instead of the Desired Substituted Product.

Question: During a substitution reaction with an amine or alkoxide in an aqueous or protic solvent, I observe a significant amount of 2-Hydroxy-3,5-dinitrobenzoic acid. What is causing this, and how can I prevent it?

Answer:

This side reaction is likely due to the competing hydrolysis of the chloro group by water or hydroxide ions present in the reaction mixture. The highly activated nature of the starting material makes it susceptible to attack by even weak nucleophiles like water, especially at elevated temperatures or under basic conditions.

Troubleshooting Steps:

Mitigation Strategy Experimental Protocol Expected Outcome
Use Anhydrous Solvents Dry solvents (e.g., THF, Dioxane, Acetonitrile) over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone) and distill before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes the presence of water, thereby reducing the rate of the competing hydrolysis reaction.
Control of Base Use a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) instead of inorganic bases like NaOH or KOH if possible. Use the stoichiometric amount of base required to neutralize the HCl generated.Reduces the concentration of hydroxide ions, which are strong nucleophiles for the hydrolysis side reaction.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times at high temperatures.Lower temperatures will decrease the rate of both the desired reaction and the hydrolysis, but may favor the desired reaction kinetically.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine under Anhydrous Conditions

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., THF, 10 mL/mmol of starting material).

  • Add the amine nucleophile (1.1 eq).

  • If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Stir the reaction at the determined optimal temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable aqueous solution and extract the product.

  • Purify the product by crystallization or column chromatography.

Issue 2: Partial or Complete Reduction of the Nitro Groups.

Question: During my reaction, I am observing products with amino or partially reduced nitro functionalities. Why is this happening?

Answer:

The nitro groups of this compound can be susceptible to reduction under certain conditions. This can be an issue if the reaction involves reagents that can act as reducing agents or if certain metal catalysts are used. Some nucleophiles, particularly those with reducing properties, can also lead to this side reaction.

Troubleshooting Steps:

Mitigation Strategy Experimental Protocol Expected Outcome
Avoid Reductive Reagents Scrutinize all reagents for their reducing potential. For example, some sources of nucleophiles may contain reducing impurities.Prevents the unintended reduction of the nitro groups.
Careful Selection of Catalysts If a metal catalyst is necessary for a different transformation in the molecule, choose one that is less likely to reduce nitro groups under the reaction conditions (e.g., avoid high-pressure hydrogenation with Pd/C if the nitro groups are to be retained).Maintains the integrity of the nitro groups during the reaction.
Issue 3: Decarboxylation of the Starting Material or Product.

Question: I am seeing the formation of 1-chloro-2,4-dinitrobenzene or the corresponding substituted product without the carboxylic acid group. What could be causing this decarboxylation?

Answer:

While aromatic carboxylic acids are generally stable, decarboxylation can be induced at high temperatures, especially in the presence of certain catalysts or in acidic or basic media. The electron-withdrawing nitro groups can influence the stability of the carboxylate group.

Troubleshooting Steps:

Mitigation Strategy Experimental Protocol Expected Outcome
Lower Reaction Temperature Conduct the reaction at the lowest effective temperature.Reduces the likelihood of thermally induced decarboxylation.
Neutral pH If possible, maintain a neutral pH throughout the reaction and workup.Avoids acid- or base-catalyzed decarboxylation.

Visualizing Reaction Pathways

To aid in understanding the primary reaction and a common side reaction, the following workflows are provided.

cluster_main Desired S_NAr Pathway cluster_side Side Reaction: Hydrolysis A This compound C Meisenheimer Complex A->C + NuH B Nucleophile (NuH) B->C D Desired Product C->D - HCl E This compound G Meisenheimer Complex (Hydrolysis) E->G + H2O / OH- F H2O / OH- F->G H 2-Hydroxy-3,5-dinitrobenzoic acid G->H - HCl start Reaction with this compound check_product Analyze Product Mixture start->check_product desired_product Desired Product Formed check_product->desired_product Yes side_product Side Product(s) Observed check_product->side_product No is_hydroxylated Is it the hydroxylated byproduct? side_product->is_hydroxylated is_reduced Are nitro groups reduced? is_hydroxylated->is_reduced No solution_hydrolysis Use anhydrous solvent Control base Lower temperature is_hydroxylated->solution_hydrolysis Yes is_decarboxylated Is it decarboxylated? is_reduced->is_decarboxylated No solution_reduction Avoid reducing agents Select catalyst carefully is_reduced->solution_reduction Yes solution_decarboxylation Lower reaction temperature Maintain neutral pH is_decarboxylated->solution_decarboxylation Yes

References

Technical Support Center: Purification of 2-Chloro-3,5-dinitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3,5-dinitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis process, which typically involves the nitration of 2-chlorobenzoic acid. These can include:

  • Isomeric Byproducts: Such as 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, which are often formed alongside the desired product.[1][2]

  • Unreacted Starting Material: Residual 2-chlorobenzoic acid may remain in the crude product.[3]

  • Colored Impurities: Often resulting from side reactions or oxidation during the nitration process.[4]

Q2: Which purification method is best for achieving high purity of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or less acidic impurities. It can yield very high purity, often exceeding 99%.[1][5]

  • Recrystallization: This is a standard and effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for success.

  • Column Chromatography: This method is ideal for separating compounds with similar polarities, such as isomers, that are difficult to separate by other means.

Q3: My purified this compound is still yellow. How can I decolorize it?

A3: A persistent yellow color is typically due to trace impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, resulting in a colorless filtrate from which pure crystals can be obtained.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Troubleshooting

Problem: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

Potential CauseSuggested Solution
High Impurity Concentration A significant amount of impurities can depress the melting point of the mixture. Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for your compound. Try using a more polar solvent or a mixed solvent system.
Solution is Supersaturated The concentration of your compound is too high. Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool down more slowly.[6]
Cooling is Too Rapid Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[6]

Problem: Poor recovery of the purified compound.

Potential CauseSuggested Solution
Using Too Much Solvent An excessive volume of solvent will keep more of your compound dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6][7]
Premature Crystallization The compound crystallizes during hot filtration. To prevent this, use a pre-heated filtration apparatus (funnel, filter paper, and receiving flask) to maintain a high temperature during filtration.[6][7]
Incomplete Crystallization The solution may not have been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]
Column Chromatography Troubleshooting

Problem: Poor separation of the desired compound from impurities.

Potential CauseSuggested Solution
Inappropriate Mobile Phase The eluent may be too polar or not polar enough. Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. A common mobile phase for benzoic acids is a mixture of hexanes and ethyl acetate.[7]
Column Overloading Too much crude material was loaded onto the column. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[7]
Compound Tailing The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing the spot to tail. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the mobile phase to suppress this interaction.[7] For reverse-phase columns (e.g., C18), ensure the mobile phase is sufficiently acidic (e.g., using 0.1% phosphoric acid, pH ~2-2.5) to protonate the carboxylic acid and improve retention.[8]

Quantitative Data Summary

The following table summarizes purification data for compounds structurally related to this compound. This data can serve as a guideline for estimating expected outcomes.

CompoundPurification MethodSolvent/ConditionsPurityYield
2-Chloro-5-nitrobenzoic acidAcid-Base Extraction1. Dissolution in aqueous NaOH (pH 7.5). 2. Precipitation with nitric acid (pH 2).99.5%85%
2-Chloro-5-nitrobenzoic acidRecrystallizationBoiling WaterHigh92%
3,5-Dinitrobenzoic acidRecrystallization50% Ethanol/WaterHigh54-58%
This compoundSynthesis (Crude)Nitration of 2-chlorobenzoic acid-73.5%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing non-acidic or weakly acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. The acidic product will convert to its sodium salt and move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts. At this stage, you can wash the aqueous layer with a small amount of organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add a concentrated acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution reaches a pH of approximately 2. The purified this compound will precipitate out as a solid.[7][9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold deionized water to remove any residual salts. Allow the product to air dry or dry it in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying an already relatively pure solid product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For dinitrobenzoic acid derivatives, mixtures of ethanol and water are often effective.[10] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[6][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[6][11]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals completely before determining the yield and melting point.

Visualizations

TroubleshootingWorkflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Obtained problem problem start->problem Analyze Purity cause cause problem->cause Impurity Detected end Pure Product problem->end High Purity recryst_issue Problem? cause->recryst_issue If using Recrystallization chrom_issue Problem? cause->chrom_issue If using Chromatography solution solution oiling_out Oiling Out recryst_issue->oiling_out Yes low_recovery Low Recovery recryst_issue->low_recovery No cause_oil High Impurity Load Inappropriate Solvent Rapid Cooling oiling_out->cause_oil Potential Causes cause_recovery Too Much Solvent Premature Crystallization low_recovery->cause_recovery Potential Causes solution_oil Preliminary Purification Change Solvent Slow Cooling Rate cause_oil->solution_oil Solutions solution_recovery Use Minimum Hot Solvent Pre-heat Funnel cause_recovery->solution_recovery Solutions poor_sep Poor Separation chrom_issue->poor_sep cause_sep Wrong Mobile Phase Column Overload Tailing poor_sep->cause_sep Potential Causes solution_sep Optimize with TLC Reduce Load Add Acetic Acid to Eluent cause_sep->solution_sep Solutions

Caption: A troubleshooting workflow for purifying this compound derivatives.

PurificationMethodSelection crude_product Crude Product impurity_type Nature of Impurities? crude_product->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Mainly Neutral or Weakly Acidic Impurities recrystallization Recrystallization impurity_type->recrystallization Small Amount of Impurities chromatography Column Chromatography impurity_type->chromatography Isomeric Impurities or Compounds with Similar Polarity high_purity High Purity Product (>99%) acid_base->high_purity good_purity Good Purity Product recrystallization->good_purity separated_isomers Separated Isomers chromatography->separated_isomers

Caption: A guide for selecting the appropriate purification method based on impurity type.

References

Technical Support Center: Synthesis of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of 2-Chloro-3,5-dinitrobenzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Nitration: The reaction may not have gone to completion, leaving unreacted 2-chlorobenzoic acid or mono-nitrated intermediates.- Increase Reaction Time/Temperature: As per the established protocol, ensure the final high-temperature step (e.g., 125°C) is maintained for the specified duration (e.g., 6 hours) to drive the dinitration to completion.[1] - Verify Reagent Stoichiometry: Ensure an adequate excess of the nitrating agent (fuming nitric acid) is used.
2. Formation of Isomers: A significant side reaction is the formation of other isomers, such as 2-chloro-3-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid, which are difficult to separate from the desired product.[2]- Strict Temperature Control: Maintain a low temperature (e.g., 0°C) during the initial addition of nitric acid to control the regioselectivity of the first nitration.[1] - Purification: Employ fractional crystallization or pH-based separation techniques to isolate the desired 3,5-dinitro isomer from other acidic byproducts.
3. Over-nitration/Degradation: Excessively harsh conditions (e.g., too high temperature or prolonged reaction time) can lead to the formation of other byproducts or degradation of the aromatic ring.- Optimize Temperature Profile: Do not exceed the recommended maximum temperature. Monitor the reaction for the evolution of brown fumes (NOx), which can indicate decomposition.[3][4]
Product is Impure (Discolored, Incorrect Melting Point) 1. Presence of Isomeric Byproducts: As mentioned above, contamination with mono- or other dinitro-isomers is a common issue.[2]- Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., 50% ethanol) to purify the this compound.[3]
2. Residual Acids: The final product may be contaminated with residual sulfuric or nitric acid from the reaction mixture.- Thorough Washing: Wash the precipitated product extensively with cold water until the washings are free of sulfates (can be tested with BaCl₂ solution).[3]
Reaction Becomes Uncontrollable or Exothermic 1. Rate of Nitric Acid Addition: Adding the fuming nitric acid too quickly to the sulfuric acid solution of the substrate can cause a rapid, uncontrolled exotherm.- Slow, Controlled Addition: Add the fuming nitric acid dropwise or in small portions while vigorously stirring and maintaining the temperature with an ice bath.[1]
2. Inadequate Cooling: The cooling bath may not be sufficient to dissipate the heat generated by the highly exothermic nitration reaction.- Ensure Efficient Cooling: Use a well-maintained ice/salt bath and monitor the internal reaction temperature closely with a thermometer.

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this synthesis? A: Concentrated sulfuric acid serves two primary functions. First, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][6] Second, it acts as a solvent for the reactants and as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[5][7]

Q2: Why is fuming nitric acid specified instead of concentrated nitric acid? A: Fuming nitric acid is a more potent nitrating agent than standard concentrated nitric acid. It contains a higher concentration of dinitrogen pentoxide (N₂O₅), which readily generates the nitronium ions (NO₂⁺) required for the electrophilic aromatic substitution on the deactivated ring of 2-chlorobenzoic acid.

Q3: The protocol involves a low-temperature step followed by a high-temperature step. Why is this necessary? A: The initial low-temperature step (0°C) is crucial for controlling the rate of the first nitration, which helps manage the exothermic nature of the reaction and can influence the isomeric distribution of the product.[1] The subsequent high-temperature step (125°C) is required to introduce the second nitro group. The first nitro group deactivates the aromatic ring, making the second nitration much more difficult and requiring significantly more energy (harsher conditions) to proceed at a reasonable rate.[1]

Q4: My yield is consistently around 50-60%. How can I improve it to the reported 70-75% range? A: Low yield is often tied to the formation of isomers and incomplete dinitration.[2] To improve your yield, focus on strict temperature control during the nitric acid addition to minimize unwanted isomers. Ensure the reaction mixture is heated for the full duration at the higher temperature to maximize the conversion to the dinitro product.[1] Additionally, consider using oleum (fuming sulfuric acid) which can increase the concentration of the active electrophile and reduce the required volume of sulfuric acid, potentially improving yields.[8]

Q5: What are the critical safety precautions for this experiment? A: This reaction involves highly corrosive and reactive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic; therefore, add reagents slowly and ensure adequate cooling to prevent the reaction from becoming uncontrollable.[3] Quenching the reaction by pouring the acid mixture into ice water must also be done carefully and slowly.

Quantitative Data Summary

The following table summarizes reaction conditions from various nitration protocols for benzoic acid derivatives, offering a comparison of key parameters.

Starting MaterialNitrating AgentH₂SO₄ Ratio (wt/wt to substrate)Temperature ProfileYieldReference
2-Chlorobenzoic acidFuming Nitric Acid~4.1:1 (v/w)0°C, then 125°C73.5%[1]
Benzoic acidFuming Nitric Acid~4.9:1 (v/w)70-90°C, then 135-145°C54-58%[3][4]
o-Chlorobenzoic acidNitric Acid3.5:130°C85% (crude isomers)
2,5-Dichlorobenzoic acidMixed Acid (HNO₃/H₂SO₄)6.1:1 to 8.1:150-60°C~63%[8]

Experimental Protocol

This protocol is adapted from a known synthesis of this compound.[1]

Materials:

  • 2-Chlorobenzoic acid (7.8 g, 50 mmol)

  • Concentrated Sulfuric Acid (25 mL)

  • Fuming Nitric Acid (15 mL)

  • Ice

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Beaker (500 mL)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 7.8 g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Initial Cooling: Cool the flask in an ice bath to 0°C.

  • First Nitration (Cold): Slowly add 15 mL of fuming nitric acid to the reaction mixture dropwise using a dropping funnel. Maintain the temperature at 0°C throughout the addition. After the addition is complete (approx. 30 minutes), continue to stir the mixture at 0°C for an additional 30 minutes.

  • Second Nitration (Hot): Remove the ice bath and carefully heat the mixture to 125°C using a heating mantle. Maintain this temperature and continue stirring for 6 hours.

  • Quenching and Precipitation: After 6 hours, allow the reaction mixture to cool slightly before very slowly and carefully pouring it into a beaker containing 250 mL of an ice-water slurry. This should be done in a fume hood with vigorous stirring. A white or yellow solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove residual acids.

  • Drying: Dry the purified product completely. The expected yield of this compound is approximately 9.04 g (73.5%).

Visualizations

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation A Dissolve 2-Chlorobenzoic Acid in Conc. H₂SO₄ B Cool Mixture to 0°C in Ice Bath A->B C Slowly Add Fuming HNO₃ at 0°C B->C Start Nitration D Stir at 0°C for 0.5 hours C->D E Heat to 125°C for 6 hours D->E F Pour Reaction Mixture into Ice Water E->F Quench Reaction G Filter Precipitate F->G H Wash Solid with Water G->H I Dry Final Product H->I

Caption: A step-by-step workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Cause1 Potential Cause: Incomplete Reaction Start->Cause1 Cause2 Potential Cause: Isomer Formation Start->Cause2 Cause3 Potential Cause: Product Loss During Workup Start->Cause3 Solution1 Solution: - Increase reaction time/temp - Check reagent stoichiometry Cause1->Solution1 Solution2 Solution: - Maintain strict low temp  during HNO₃ addition - Purify via recrystallization Cause2->Solution2 Solution3 Solution: - Ensure complete precipitation - Avoid washing with  solvents that dissolve product Cause3->Solution3

Caption: A troubleshooting diagram for diagnosing and solving low product yield issues.

References

stability issues of 2-Chloro-3,5-dinitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-3,5-dinitrobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide provides systematic approaches to identify and resolve common stability-related problems with this compound solutions.

Visual Indicators of Instability
ObservationPotential CauseRecommended Actions
Color Change (e.g., solution turns yellow or brown) Photodegradation or chemical decomposition.1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Prepare fresh solutions before use. 3. If the color change is rapid, consider the possibility of a reaction with the solvent or a contaminant.
Precipitate Formation Poor solubility, temperature effects, or degradation to a less soluble product.1. Confirm that the concentration is below the solubility limit in the chosen solvent at the storage temperature. 2. If stored at low temperatures, allow the solution to equilibrate to room temperature and vortex to redissolve. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Cloudiness or Haze Partial precipitation or formation of insoluble degradation products.1. Filter the solution through a 0.22 µm syringe filter before use. 2. Re-evaluate the solvent choice and concentration.
Analytical Observations of Instability (e.g., using HPLC)
ObservationPotential CauseRecommended Actions
Appearance of New Peaks in Chromatogram Degradation of this compound.1. Identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. 2. Adjust solution pH, protect from light, or use a different solvent to minimize degradation.
Decrease in the Area of the Parent Peak Over Time Instability of the compound under the current storage or experimental conditions.1. Perform a time-course stability study to quantify the rate of degradation. 2. Modify storage conditions (e.g., lower temperature, protect from light, use of antioxidants).
Inconsistent Peak Areas Between Injections Incomplete dissolution, precipitation between injections, or adsorptive loss.1. Ensure complete dissolution of the solid material. 2. Check for precipitation in the sample vial. 3. Use silanized vials to minimize adsorption to glass surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Light: Exposure to UV light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: What is the recommended way to prepare and store stock solutions of this compound?

For optimal stability, it is recommended to:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO, DMF, or acetonitrile for preparing stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could this be due to the instability of this compound?

Yes, inconsistent results, such as a loss of biological activity or variable analytical measurements, can be a strong indicator of compound instability. It is crucial to confirm the integrity of the compound in your experimental setup. Prepare fresh dilutions from a recently prepared stock solution and compare the results.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

To assess stability, you can perform a simple time-course experiment. Incubate a solution of the compound in your experimental buffer under the same conditions as your experiment (e.g., temperature, lighting). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC to quantify the amount of the parent compound remaining.

Quantitative Stability Data

The following table summarizes the stability of a closely related compound, 3,5-Dinitrobenzoic acid, in various solvents under different conditions. This data can serve as a general guide for handling this compound, though specific stability should be experimentally determined.

SolventTemperature (°C)pHLight ConditionHalf-life (t½)Reference Compound
Water253Ambient> 30 days3,5-Dinitrobenzoic acid
Water257Ambient> 30 days3,5-Dinitrobenzoic acid
Water2511Ambient~15 days3,5-Dinitrobenzoic acid
Methanol25N/AAmbient> 60 days3,5-Dinitrobenzoic acid
Acetonitrile25N/AAmbient> 60 days3,5-Dinitrobenzoic acid
Water507Dark~20 days3,5-Dinitrobenzoic acid
Water257UV (254 nm)~48 hours3,5-Dinitrobenzoic acid

Note: This data is illustrative and based on the general behavior of dinitrobenzoic acids. Actual stability of this compound may vary.

Experimental Protocols

Protocol for Assessing Solution Stability by HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent/buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Divide the solution into several amber vials. Keep one vial as the time zero (T=0) sample and store it at -80°C. Incubate the other vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light or exposed to light).

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation and immediately store it at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Thaw all samples, including the T=0 sample, simultaneously.

    • Analyze each sample by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life of the compound under the tested conditions.

Visualizations

Troubleshooting Workflow for Compound Instability

G start Inconsistent Experimental Results or Visual Signs of Instability check_visual Visually Inspect Solution (Color change, Precipitate) start->check_visual check_analytical Analyze by HPLC/LC-MS start->check_analytical is_degraded Degradation Confirmed? check_visual->is_degraded check_analytical->is_degraded troubleshoot_storage Review Storage Conditions (Temp, Light, Solvent) is_degraded->troubleshoot_storage Yes end_stable Problem Resolved: Compound is Stable is_degraded->end_stable No troubleshoot_protocol Review Experimental Protocol (pH, Temp, Exposure Time) troubleshoot_storage->troubleshoot_protocol prepare_fresh Prepare Fresh Solution troubleshoot_protocol->prepare_fresh retest Retest Experiment prepare_fresh->retest retest->end_stable Success end_unstable Problem Persists: Compound is Inherently Unstable Under These Conditions retest->end_unstable Failure

Caption: A workflow for troubleshooting stability issues.

Potential Degradation Pathways

G parent This compound hydrolysis Hydrolysis parent->hydrolysis photodegradation Photodegradation parent->photodegradation decarboxylation Decarboxylation parent->decarboxylation product1 2-Chloro-3,5-dinitrophenol hydrolysis->product1 product2 Ring-opened products photodegradation->product2 product3 1-Chloro-2,4-dinitrobenzene decarboxylation->product3

Caption: Potential degradation pathways for the compound.

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 2-Chloro-3,5-dinitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. The compound is a weak acid with inherently low aqueous solubility in its protonated form.1. pH Adjustment: Increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid to the more soluble carboxylate salt.2. Co-solvency: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it dropwise to the aqueous buffer while vortexing.
Precipitation occurs when adding the compound to the aqueous medium. The concentration of the compound in the final solution exceeds its solubility limit at the given pH and temperature.1. Lower the Concentration: Reduce the final concentration of the compound in the aqueous medium.2. Optimize Co-solvent Percentage: If using a co-solvent, ensure the final percentage of the organic solvent is minimized to a level that maintains solubility without affecting the experiment.3. Gentle Heating: Cautiously warm the solution to increase solubility, ensuring the compound is stable at the elevated temperature.
Incomplete dissolution in an organic solvent. The chosen organic solvent may not be optimal for this specific compound.1. Solvent Screening: Test solubility in a range of solvents with varying polarities. Based on data for similar compounds, polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol) are good starting points.[1]2. Sonication: Use an ultrasonic bath to aid in the dissolution of crystalline material.3. Gentle Heating: As with aqueous solutions, gentle heating can improve solubility in organic solvents.
Compound precipitates out of solution over time. The solution is supersaturated, or the compound is degrading.1. Equilibration Time: Ensure the compound has fully dissolved and the solution is stable by allowing it to stir for an extended period.2. Protect from Light/Air: Store the solution under appropriate conditions if the compound is known to be sensitive to light or oxidation.3. Re-evaluate Solvent System: The chosen solvent or solvent mixture may not be suitable for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Q2: How does the chemical structure of this compound influence its solubility?

A2: The solubility of this compound is governed by a combination of its functional groups. The carboxylic acid group provides a site for hydrogen bonding and can be ionized to a much more soluble carboxylate salt at basic pH. However, the aromatic ring, the two nitro groups, and the chloro group contribute to the molecule's overall hydrophobicity, limiting its solubility in water.

Q3: Can I increase the aqueous solubility by adjusting the pH?

A3: Yes, pH adjustment is a highly effective method. As a carboxylic acid, this compound is significantly more soluble in basic solutions. By increasing the pH with a base like sodium hydroxide, the carboxylic acid is deprotonated to form the sodium 2-chloro-3,5-dinitrobenzoate salt, which is much more polar and thus more water-soluble.

Q4: What are the best co-solvents to use for this compound?

A4: For aqueous preparations, water-miscible organic solvents like dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is recommended to first dissolve the compound in a minimal amount of the co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous medium. For purely organic applications, methanol and ethanol generally exhibit good solvating power for dinitrobenzoic acids.[1]

Q5: Is heating the solution a recommended method to improve solubility?

A5: Gentle heating can be an effective way to increase the dissolution rate and solubility. However, it is crucial to ensure that this compound is thermally stable under the heating conditions to avoid degradation. The melting point of the compound is in the range of 196-201 °C, suggesting it should be stable at temperatures typically used for gentle warming.[2]

Data Presentation

Table 1: Solubility of 3,5-Dinitrobenzoic Acid in Various Solvents at Different Temperatures (Data adapted from a study on a structurally similar compound and should be used as a qualitative guide) [1]

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Water298.150.15
Methanol298.15110.2
Ethanol298.1585.6
Ethyl Acetate298.1550.1
Acetonitrile298.1545.3
Dichloromethane298.155.8
Toluene298.151.2

Note: This data is for 3,5-dinitrobenzoic acid and is intended to provide a general indication of solvent suitability for the structurally similar this compound.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer using pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Suspend the compound in a fraction of the final desired volume of the aqueous buffer.

  • pH Adjustment: While stirring, add a 0.1 M solution of NaOH dropwise.

  • Monitor Dissolution: Continue adding the base until the compound is fully dissolved.

  • Final Volume and pH Check: Adjust the solution to the final volume with the buffer and verify that the final pH is compatible with your experimental setup.

Protocol 2: Solubilization in Aqueous Buffer using Co-solvency
  • Prepare Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution.

  • Prepare Aqueous Buffer: Have the final desired volume of the aqueous buffer in a separate container and stir it gently.

  • Dilution: Add the stock solution dropwise to the stirring aqueous buffer.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high.

  • Final Concentration of Co-solvent: Ensure the final percentage of the co-solvent in the aqueous solution is low enough not to interfere with your experiment.

Visualizations

experimental_workflow cluster_aqueous Aqueous Solutions cluster_organic Organic Solvents start Start with solid This compound dissolve_choice Choose Solubilization Strategy start->dissolve_choice ph_adjust pH Adjustment (Protocol 1) dissolve_choice->ph_adjust Aqueous cosolvency Co-solvency (Protocol 2) dissolve_choice->cosolvency Aqueous solvent_screen Solvent Screening (e.g., Methanol, Ethanol) dissolve_choice->solvent_screen Organic end_soluble Soluble Compound in Solution ph_adjust->end_soluble cosolvency->end_soluble solvent_screen->end_soluble

Caption: Workflow for selecting a solubilization strategy.

logical_relationship cluster_properties Contributing Structural Features cluster_strategies Solubilization Strategies compound This compound (Low Aqueous Solubility) hydrophobic Aromatic Ring Nitro Groups Chloro Group compound->hydrophobic hydrophilic Carboxylic Acid (-COOH) compound->hydrophilic co_solvents Co-solvents (e.g., DMSO, Ethanol) hydrophobic->co_solvents Overcome by deprotonation Deprotonation (pH > pKa) Forms Soluble Salt (-COO-) hydrophilic->deprotonation Exploited by

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: Purification of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3,5-dinitrobenzoic acid. The following sections detail methods for the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound typically arise from the nitration of 2-chlorobenzoic acid. These can include:

  • Positional Isomers: Other isomers of dinitro- and trinitro-chlorobenzoic acid formed during the nitration process. The most common positional isomers for a related compound, 2-chloro-3-nitrobenzoic acid, are the 2-chloro-4-nitro, 2-chloro-5-nitro, and 2-chloro-6-nitrobenzoic acids. A similar distribution of positional isomers can be expected for the dinitro product.

  • Unreacted Starting Material: Residual 2-chlorobenzoic acid that did not undergo nitration.

  • Incompletely Nitrated Intermediates: Various isomers of mono-nitro-chlorobenzoic acid.

  • Residual Acids: Traces of sulfuric and nitric acid from the reaction mixture.

Q2: What are the primary methods for purifying this compound?

A2: The two main techniques for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first and most common method attempted due to its simplicity and cost-effectiveness for removing the bulk of impurities. Column chromatography can be employed for more challenging separations or to achieve very high purity.

Q3: How does pH influence the purification process?

A3: The pH of the solution is a critical factor, especially in crystallization-based purifications. This compound is a carboxylic acid and its solubility is highly dependent on pH. In acidic solutions (low pH), it exists in its less soluble protonated form, which facilitates crystallization. In alkaline solutions (high pH), it forms a more soluble salt. This difference in solubility can be exploited to separate it from less acidic or neutral impurities.

Q4: What is a typical purity level I can expect after a single recrystallization?

A4: The purity of this compound can be significantly improved by recrystallization. Starting from a crude product with a purity of around 70-75%, a single recrystallization can often increase the purity to ≥98%. However, the final purity and yield will depend on the initial impurity profile and the recrystallization technique.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low Yield of Crystals - Too much solvent was used. - The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter. - The compound is more soluble in the chosen solvent than anticipated.- Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the compound or its impurities. - The concentration of impurities is very high, depressing the melting point of the mixture.- Choose a solvent with a lower boiling point. - Attempt to purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization. - Add a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization.
Colored Impurities Remain in the Crystals - The impurities are co-crystallizing with the product. - The impurities are strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Perform a second recrystallization.
Crystals Do Not Form Upon Cooling - The solution is not supersaturated. - The solution is too dilute.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and try cooling again.
HPLC Analysis Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomeric Impurities - The mobile phase composition is not optimal. - The column is not suitable for separating positional isomers. - The pH of the mobile phase is not appropriate.- Adjust the gradient or the ratio of organic solvent to aqueous buffer. - Try a different stationary phase (e.g., a phenyl-hexyl or a column with a different C18 bonding). - Adjust the pH of the aqueous component of the mobile phase to exploit differences in the pKa of the isomers.
Peak Tailing - The column is overloaded. - Secondary interactions are occurring between the analyte and the stationary phase. - The column is degrading or contaminated.- Reduce the injection volume or the concentration of the sample. - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica. - Wash the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times - The mobile phase composition is fluctuating. - The column temperature is not stable. - The HPLC system has a leak.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the system for leaks.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require some preliminary solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point for benzoic acid derivatives.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% Ethanol, or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Expected Results:

Parameter Crude Product After Recrystallization
Purity (by HPLC) ~70-75%≥98%
Yield N/A60-80%
Appearance Yellowish solidOff-white to pale yellow crystals
Melting Point Broad range, lower than expectedSharp melting point (~198-202 °C)
Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and to separate it from its potential isomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Chlorobenzoic Acid reaction Nitration (H2SO4, HNO3) start->reaction Reactant crude Crude Product (~73.5% Yield) reaction->crude Forms recrystallization Recrystallization crude->recrystallization Purification Step filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying hplc HPLC Analysis drying->hplc Purity Check pure_product Pure Product (>98% Purity) hplc->pure_product Confirms Purity

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Crystal Yield? cause1 Too Much Solvent start->cause1 cause2 Cooling Too Rapid start->cause2 cause3 High Solubility start->cause3 solution1 Concentrate Solution cause1->solution1 solution2 Slow Cooling cause2->solution2 solution3 Change Solvent cause3->solution3

Caption: Troubleshooting logic for low crystal yield during recrystallization.

Technical Support Center: 2-Chloro-3,5-dinitrobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 2-Chloro-3,5-dinitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound, particularly focusing on esterification reactions.

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction- Extend the reaction time. The progress can be monitored by periodic chromatographic analysis of aliquots.[1]- Increase the reaction temperature, keeping in mind the thermal stability of the reactants and products.[1]
Presence of water- Ensure all glassware is thoroughly dried and reagents are anhydrous. Water can hinder the reaction and hydrolyze the derivative.[1]- Use a drying agent or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient catalyst- For acid-catalyzed esterification, ensure the catalyst (e.g., concentrated sulfuric acid) is fresh and added in the correct proportion.[2][3]- For reactions using coupling agents like DCC, ensure it is properly stored to maintain its activity.
Steric hindrance- The ortho-chloro group may cause steric hindrance. Consider using a less bulky alcohol for esterification or a more reactive derivatizing agent.
Presence of Impurities in the Final Product Unreacted starting material- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purify the product using techniques like recrystallization or column chromatography.
Side reactions- The nitro groups can potentially undergo side reactions under harsh conditions. Use milder reaction conditions where possible.- Positional isomers of the starting material can lead to isomeric derivatives. Ensure the purity of the starting this compound.
Hydrolysis of the ester product- Work up the reaction under anhydrous conditions as much as possible. During extraction, minimize contact time with aqueous layers.
Difficulty in Product Isolation Product is soluble in the reaction mixture- If the product does not precipitate upon cooling, try adding the reaction mixture to ice-water to induce precipitation.[4]- For non-polar products, extraction with a suitable organic solvent followed by evaporation can be effective.
Emulsion formation during extraction- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Centrifugation can also be used to separate the layers.
Inconsistent Results Variability in reagent quality- Use reagents from a reliable source and of a consistent purity grade.- Store reagents under the recommended conditions to prevent degradation.
Procedural variations- Standardize the experimental protocol and ensure consistent execution of each step.- Pay close attention to reaction timing, temperature control, and the rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization method for this compound, as with other carboxylic acids, is esterification.[1][5] This is typically done to increase the volatility and thermal stability of the compound for analysis by gas chromatography (GC) or to modify its properties for further synthetic steps.[6] Common esterification techniques include:

  • Acid-catalyzed esterification: Reacting the acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid.[2][3]

  • Using coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate ester formation under milder conditions.[7]

  • Alkylation: Using alkylating agents to form esters.[8]

Q2: Why is my derivatization reaction not going to completion?

A2: Several factors can prevent the reaction from reaching completion. The presence of water is a common issue as it can hydrolyze the ester product back to the starting acid.[1] Ensure all reagents and solvents are anhydrous. Additionally, the reaction may require a catalyst or heating to proceed at a reasonable rate.[1] For esterification, using an excess of the alcohol can help drive the equilibrium towards the product side.

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

A3: Multiple spots on a TLC plate likely indicate a mixture of compounds. These could include your desired derivative, unreacted this compound, and potentially byproducts from side reactions. If the starting material was not pure, you might also have derivatives of positional isomers. Purification methods such as recrystallization or column chromatography are necessary to isolate the desired product.

Q4: What are the safety precautions for working with this compound and its derivatives?

A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Many derivatizing reagents, such as thionyl chloride or strong acids, are also hazardous and should be handled with extreme care according to their safety data sheets (SDS).[3][10]

Q5: How can I confirm that I have successfully synthesized the desired derivative?

A5: The structure of the synthesized derivative can be confirmed using various analytical techniques. Mass spectrometry (MS) will show the molecular weight of the new compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the chemical structure and confirm the presence of the new functional group (e.g., the alkyl group from the alcohol in an ester). Infrared (IR) spectroscopy can show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch from the ester.

Experimental Protocols

Example Protocol: Methyl Esterification of this compound using Sulfuric Acid Catalyst

This protocol is adapted from a general procedure for the esterification of substituted benzoic acids.[2]

  • Preparation: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water. The methyl ester product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining acid and impurities.

  • Drying: Dry the purified 2-chloro-3,5-dinitro-methyl benzoate product, for instance, in a vacuum oven.

Visualizations

Experimental Workflow for Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in excess alcohol add_catalyst Add acid catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction (e.g., by TLC) reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Pour into ice-water to precipitate product cool->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash dry Dry the final product wash->dry

Caption: Workflow for the acid-catalyzed esterification of this compound.

Troubleshooting Decision Tree

G start Low or No Product Yield? check_water Are reagents/glassware anhydrous? start->check_water Yes dry_reagents Solution: Use dry solvents/glassware. Handle under inert atmosphere. check_water->dry_reagents No check_time_temp Are reaction time/temp sufficient? check_water->check_time_temp Yes dry_reagents->check_time_temp increase_time_temp Solution: Increase reaction time or temperature. Monitor reaction progress. check_time_temp->increase_time_temp No check_catalyst Is catalyst active and sufficient? check_time_temp->check_catalyst Yes increase_time_temp->check_catalyst optimize_catalyst Solution: Use fresh catalyst. Optimize catalyst loading. check_catalyst->optimize_catalyst No purify Problem likely resolved. Proceed to purification. check_catalyst->purify Yes optimize_catalyst->purify

Caption: Decision tree for troubleshooting low yield in derivatization reactions.

References

preventing the degradation of 2-Chloro-3,5-dinitrobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-3,5-dinitrobenzoic Acid

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to prevent the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide: Degradation During Storage

This guide addresses specific issues that may indicate the degradation of this compound.

Issue 1: Change in Physical Appearance of the Compound

  • Symptom: The white to off-white crystalline powder has developed a yellowish or brownish tint, or has become clumpy and less free-flowing.

  • Possible Causes:

    • Exposure to Light: Photodegradation can lead to the formation of colored byproducts. Nitroaromatic compounds are known to be susceptible to light-induced degradation.

    • Moisture Absorption: The compound may be hygroscopic, and moisture can lead to hydrolysis or changes in crystal structure, causing clumping.[1]

    • Thermal Stress: Elevated temperatures can accelerate decomposition, potentially leading to discoloration.

  • Solutions:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place.

    • Use of Desiccants: Store the container in a desiccator or with a desiccant to minimize moisture exposure.

    • Purity Analysis: If discoloration is observed, it is crucial to re-analyze the purity of the material before use. A detailed protocol for purity analysis via High-Performance Liquid Chromatography (HPLC) is provided below.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Symptom: Experiments using this compound yield lower than expected reaction efficiencies, or unexpected side products are observed.

  • Possible Causes:

    • Degradation of Starting Material: The purity of the this compound may have been compromised due to improper storage, leading to a lower concentration of the active compound.

    • Interference from Degradation Products: Degradants may interfere with the intended reaction pathway or analytical measurements.

  • Solutions:

    • Conduct a Forced Degradation Study: To understand the potential degradation products and their impact on your experiments, a forced degradation study can be performed. A general protocol is outlined in the Experimental Protocols section.

    • Re-qualify the Material: Before critical experiments, it is advisable to re-confirm the purity of the stored this compound using a validated analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[2][3] Room temperature storage is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure (a nitroaromatic compound), the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to UV or visible light can lead to the reduction of the nitro groups or other complex photochemical reactions.

  • Hydrolysis: The carboxylic acid group and the chloro substituent can be susceptible to hydrolysis, especially under non-neutral pH conditions and in the presence of moisture.

  • Thermal Decomposition: At elevated temperatures, decarboxylation or decomposition involving the nitro groups can occur.

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating HPLC method is the most reliable way to assess the purity of your sample and detect any degradation products. A detailed protocol for developing such a method is provided in the Experimental Protocols section. Regular analysis of a stored sample against a freshly prepared standard solution can help monitor its stability over time.

Q4: Are there any known incompatibilities for this compound?

A4: As a general precaution for nitroaromatic compounds, avoid contact with strong bases, strong oxidizing agents, and reducing agents, as these can initiate vigorous or explosive reactions.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Degradation Outcomes

ParameterRecommended ConditionPotential Outcome if Deviated
Temperature 2-8 °C (long-term) or Room Temperature (short-term)Increased rate of thermal decomposition, potential discoloration.
Humidity <40% Relative HumidityHydrolysis, clumping of the powder.[1]
Light Stored in an opaque container in the darkPhotodegradation, formation of colored impurities.
Atmosphere Tightly sealed containerOxidation or reaction with atmospheric components.

Table 2: Hypothetical Purity of this compound Under Accelerated Stability Testing (40°C / 75% RH)

Time Point (Months)Purity (%) by HPLCAppearance
099.8White crystalline powder
199.5Off-white crystalline powder
398.9Faintly yellow powder
697.2Yellowish, slightly clumpy powder

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and detecting potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100 mL to achieve a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase diluent.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. After cooling, prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound to a UV lamp (254 nm) for 48 hours. Also, expose the solid compound to direct sunlight for one week.

Analyze all stressed samples using the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed sample.

Visualizations

G cluster_storage Storage Conditions cluster_compound Compound State Optimal Optimal Storage (Cool, Dry, Dark) Stable This compound (Stable) Optimal->Stable Maintains Purity Suboptimal Suboptimal Storage (Heat, Light, Moisture) Degraded Degradation Products (Impurities) Suboptimal->Degraded Leads to Degradation Stable->Degraded Potential Degradation Pathways (Hydrolysis, Photolysis, Thermal)

Caption: Logical relationship between storage conditions and the stability of this compound.

G Start Start: Observed Degradation CheckStorage 1. Verify Storage Conditions (Temp, Light, Humidity) Start->CheckStorage PurityAnalysis 2. Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis IsPure Purity Acceptable? PurityAnalysis->IsPure UseCompound Proceed with Experiment IsPure->UseCompound Yes ForcedDegradation 3. Conduct Forced Degradation Study (Identify Degradants) IsPure->ForcedDegradation No Discard Discard and Use New Batch ForcedDegradation->Discard

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Managing Hazardous Decomposition of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the hazardous decomposition of 2-Chloro-3,5-dinitrobenzoic acid. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a nitroaromatic compound that poses several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Like many nitroaromatic compounds, it can decompose exothermically at elevated temperatures, potentially leading to a runaway reaction, especially under confinement.[2][3] The decomposition of nitroaromatic compounds can be violent or explosive and may release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][4]

Q2: What are the typical decomposition products of this compound?

A2: The thermal decomposition of nitroaromatic compounds generally involves the cleavage of the C-NO2 bond.[5] For this compound, the expected gaseous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl). In addition to these gases, a complex mixture of organic fragments may also be formed.

Q3: What factors can influence the thermal stability of this compound?

A3: The thermal stability of this compound can be significantly affected by several factors, including:

  • Heating Rate: Higher heating rates can shift the onset of decomposition to higher temperatures.

  • Contaminants: Impurities, particularly strong acids (like sulfuric acid), bases, or metals, can lower the decomposition temperature.[2][3]

  • Confinement: Heating the compound in a sealed or confined space can lead to a rapid pressure buildup and increase the risk of an explosion.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure safety and stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental analysis of this compound's thermal properties.

Issue Possible Cause(s) Troubleshooting Action(s)
Inconsistent DSC/TGA Results Sample heterogeneity or impurities.Ensure the sample is homogenous. Use a high-purity sample and grind it to a fine powder for consistent results.[7]
Different heating rates used between experiments.Always use a consistent and clearly reported heating rate for all experiments to ensure comparability.[7]
Variations in sample pan type or atmosphere.Use inert sample pans (e.g., aluminum) and maintain a consistent inert atmosphere (typically nitrogen) with a constant flow rate.[7][8]
Unexpected Exotherm at Low Temperature Presence of contaminants in the sample.Verify the purity of the sample. Be aware that acidic or basic residues from synthesis can lower the decomposition temperature.[2][3]
Reaction with the sample pan material.Ensure the sample pan material is inert to the compound. Platinum pans can be reactive with some chemicals.[8]
Instrument Damage after Experiment Explosive decomposition of the sample.Use very small sample sizes (typically 1-5 mg) for initial screenings.[9] Ensure the instrument is properly vented. Consider using high-pressure crucibles if studying decomposition under confinement.
"Ghost Peaks" in GC-MS Analysis of Decomposition Products Contamination of the syringe, injector, or carrier gas.Regularly clean the syringe, replace the injector liner and septum, and run blank solvent injections to check for carryover.[10]
Carryover from a previous injection.Run a blank solvent injection after each sample analysis to ensure the system is clean.[10]

Quantitative Decomposition Data

Parameter o-Nitrobenzoic Acid m-Nitrobenzoic Acid p-Nitrobenzoic Acid
Onset Decomposition Temperature (T₀) at 5.0 °C/min ~120-200 °C[7][11]Not specifiedNot specified
Peak Decomposition Temperature at 1.0 °C/min 196 °C[11]181 °C[11]205 °C[11]
Heat of Decomposition (ΔH_d) at 5.0 °C/min 542.27 J/g[11]458.62 J/g[11]335.61 J/g[11]
Apparent Activation Energy (E_a) 131.31 kJ/mol[11]203.43 kJ/mol[11]157.00 kJ/mol[11]

Experimental Protocols

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans and lids

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of finely ground this compound into an aluminum sample pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[12]

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the heat of decomposition (ΔH_d).

Mass Loss Characterization using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and identify decomposition stages.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum sample pans

  • This compound (high purity)

  • Inert gas (Nitrogen)

Procedure:

  • Sample Preparation: Place 2-5 mg of finely ground this compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.[13]

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[14]

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates from the derivative curve (DTG).[15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain High-Purity This compound Grind Grind to a Fine Powder Sample->Grind Weigh Accurately Weigh 1-5 mg Grind->Weigh DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC_Data Determine Onset Temp. & Heat of Decomposition DSC->DSC_Data TGA_Data Identify Mass Loss Stages & Temp. Ranges TGA->TGA_Data Safety_Assessment Assess Thermal Hazards DSC_Data->Safety_Assessment TGA_Data->Safety_Assessment

Caption: Workflow for Thermal Hazard Assessment.

Troubleshooting_Logic cluster_method_checks Methodology Checks cluster_instrument_checks Instrument Checks Start Inconsistent Experimental Results Check_Purity Verify Sample Purity and Homogeneity Start->Check_Purity Check_Method Review Experimental Methodology Start->Check_Method Check_Instrument Inspect Instrument Calibration & Condition Start->Check_Instrument Resolve Problem Resolved Check_Purity->Resolve Heating_Rate Consistent Heating Rate? Check_Method->Heating_Rate Atmosphere Consistent Atmosphere & Flow Rate? Check_Method->Atmosphere Sample_Pan Appropriate & Consistent Sample Pan? Check_Method->Sample_Pan Calibration Is Temperature & Mass Calibration Current? Check_Instrument->Calibration Cleaning Is the Sample Holder Clean? Check_Instrument->Cleaning Heating_Rate->Resolve Atmosphere->Resolve Sample_Pan->Resolve Calibration->Resolve Cleaning->Resolve

Caption: Troubleshooting Logic for Thermal Analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of potential analytical methods for the validation of 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in various synthetic processes. The following sections detail hypothetical, yet scientifically plausible, experimental protocols and validation data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of three methods for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL
Specificity HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a robust and widely used technique for the analysis of aromatic acids.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution in the range of 0.5 - 50 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Gas chromatography is a suitable alternative, particularly for volatile and thermally stable compounds. Due to the carboxylic acid group, derivatization is often required to improve volatility and peak shape.

  • Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Injection Volume: 1 µL (splitless).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation: A known amount of the standard or sample is dried completely. To the dried residue, 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine are added. The mixture is heated at 70 °C for 30 minutes to form the trimethylsilyl ester derivative. After cooling, the solution is diluted with hexane for GC analysis.

UV-Vis Spectrophotometry

This method is simpler and more rapid but less specific compared to chromatographic techniques.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: 0.1 M Sodium Hydroxide.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm. A hypothetical λmax of 280 nm is used here.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 M Sodium Hydroxide. Calibration standards are prepared in the range of 1 - 20 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in 0.1 M Sodium Hydroxide to a concentration within the calibration range.

  • Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank. A calibration curve of absorbance versus concentration is plotted to determine the concentration of the sample.

Data Presentation

The following tables summarize the quantitative data from the validation of each analytical method.

Table 2: HPLC Method Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 0.5 - 50-
Accuracy (% Recovery) 99.5 ± 1.2%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.5%≤ 2.0%
Specificity No interference from blank and placeboNo interference
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Table 3: GC Method Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9988≥ 0.998
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 100.2 ± 2.5%97.0 - 103.0%
Precision (% RSD)
- Repeatability1.8%≤ 3.0%
- Intermediate Precision2.7%≤ 3.0%
Specificity No interfering peaks at the retention time of the analyteNo interference
LOD (µg/mL) 0.5-
LOQ (µg/mL) 1.5-
Table 4: UV-Vis Spectrophotometry Method Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9965≥ 0.995
Range (µg/mL) 1 - 20-
Accuracy (% Recovery) 101.5 ± 3.2%95.0 - 105.0%
Precision (% RSD)
- Repeatability3.5%≤ 5.0%
- Intermediate Precision4.8%≤ 5.0%
Specificity Potential interference from other UV-absorbing compounds-
LOD (µg/mL) 1-
LOQ (µg/mL) 3-

Visualizations

The following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Preparation Sample->Injection Detection UV Detection (240 nm) HPLC->Detection Injection->HPLC Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC analytical workflow.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation Derivatization Derivatization (BSTFA) Standard->Derivatization Sample Sample Preparation Sample->Derivatization Injection Injection Derivatization->Injection GC GC System Detection ECD Detection GC->Detection Injection->GC Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: GC analytical workflow.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Solvent (0.1 M NaOH) Spectrophotometer UV-Vis Spectrophotometer Solvent->Spectrophotometer Standard Standard Preparation Measurement Absorbance Measurement (280 nm) Standard->Measurement Sample Sample Preparation Sample->Measurement CalibrationCurve Calibration Curve Measurement->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: UV-Vis spectrophotometry workflow.

A Comparative Guide: 2-Chloro-3,5-dinitrobenzoic Acid vs. Sanger's Reagent for N-Terminal Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Chloro-3,5-dinitrobenzoic acid and the classic Sanger's reagent (1-fluoro-2,4-dinitrobenzene or FDNB) for the derivatization and identification of N-terminal amino acids in proteins and peptides. While Sanger's reagent is a well-established tool, this guide explores the potential utility and comparative performance of this compound based on fundamental principles of organic chemistry and available data on analogous reactions.

Introduction

The determination of the N-terminal amino acid is a critical step in protein sequencing and characterization. The Sanger method, developed by Frederick Sanger, was a pioneering technique in this field.[1][2] It relies on the reaction of the free amino group at the N-terminus of a polypeptide with a highly reactive aromatic compound, Sanger's reagent (FDNB).[3][4] This reaction forms a stable, colored dinitrophenyl (DNP) derivative of the N-terminal amino acid.[3] Subsequent acid hydrolysis of the polypeptide cleaves all peptide bonds, releasing the DNP-amino acid, which can then be identified by chromatography.[4][5]

This compound is a structurally similar compound, also featuring a halogen substituent and electron-withdrawing nitro groups on a benzene ring.[6] These features suggest its potential as an alternative reagent for N-terminal labeling through a similar nucleophilic aromatic substitution (SNAr) mechanism.[7][8] This guide will delve into a theoretical and practical comparison of these two reagents.

Chemical Properties and Reactivity

The reactivity of both reagents is governed by the principles of nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups (the nitro groups) activates the aromatic ring towards attack by the nucleophilic N-terminal amino group of a peptide.[7] The key difference between the two reagents lies in the leaving group: fluorine in Sanger's reagent and chlorine in this compound.

In SNAr reactions, fluoride is an exceptionally good leaving group, often leading to reaction rates that are significantly higher than those with chloride as the leaving group.[1] This difference in reactivity is a central point of comparison.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundSanger's Reagent (FDNB)
Molecular Formula C₇H₃ClN₂O₆[6]C₆H₃FN₂O₄
Molecular Weight 246.56 g/mol [6]186.1 g/mol
Leaving Group ChlorideFluoride
Activating Groups Two nitro groups, one carboxylic acid groupTwo nitro groups
Anticipated Reactivity Moderately reactive towards amines.Highly reactive towards amines.[2]
Solubility Soluble in polar organic solvents.Soluble in ethanol and other organic solvents.[4]

Reaction Mechanism

The reaction of both reagents with the N-terminal amino group of a peptide proceeds via a two-step addition-elimination mechanism (SNAr).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amino group attacks the carbon atom bearing the halogen on the aromatic ring. This forms a negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (fluoride or chloride), resulting in the formation of a stable dinitrophenyl (or dinitrobenzoyl) derivative of the peptide.

Reaction_Mechanisms cluster_Sanger Sanger's Reagent Reaction cluster_CDNB This compound Reaction Peptide_S Peptide-NH₂ Intermediate_S Meisenheimer Complex Peptide_S->Intermediate_S + FDNB Sanger 1-Fluoro-2,4-dinitrobenzene (FDNB) Sanger->Intermediate_S DNP_Peptide DNP-Peptide Intermediate_S->DNP_Peptide - F⁻ HF HF Peptide_C Peptide-NH₂ Intermediate_C Meisenheimer Complex Peptide_C->Intermediate_C + CDNB CDNB This compound CDNB->Intermediate_C DNB_Peptide Dinitrobenzoyl-Peptide Intermediate_C->DNB_Peptide - Cl⁻ HCl HCl

Caption: Reaction mechanisms for N-terminal labeling.

Experimental Protocols

The following are generalized protocols for N-terminal amino acid analysis. Note that the protocol for this compound is hypothetical and may require optimization.

N-Terminal Analysis using Sanger's Reagent

This is a well-established protocol.[4]

  • Reaction:

    • Dissolve the peptide or protein in a suitable buffer (e.g., sodium bicarbonate solution).

    • Add an ethanolic solution of Sanger's reagent (FDNB).

    • Incubate the mixture at room temperature for several hours.

  • Hydrolysis:

    • After the reaction, the excess reagent is removed.

    • The DNP-peptide is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to cleave all peptide bonds.

  • Identification:

    • The DNP-amino acid is extracted into an organic solvent (e.g., ether).

    • The extract is then analyzed by chromatography (e.g., TLC, HPLC) and compared with DNP-amino acid standards to identify the N-terminal residue.

Hypothetical Protocol for N-Terminal Analysis using this compound

This proposed protocol is based on the Sanger method, with adjustments to account for the potentially lower reactivity of the chloro-derivative.

  • Reaction:

    • Dissolve the peptide or protein in a suitable buffer (e.g., sodium bicarbonate or a slightly more basic buffer to enhance nucleophilicity).

    • Add a solution of this compound in a polar aprotic solvent (e.g., DMF or DMSO).

    • Incubate the mixture at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to facilitate the reaction.

  • Hydrolysis:

    • Following the reaction, remove the excess reagent.

    • Perform acid hydrolysis of the derivatized peptide under standard conditions (6 M HCl, 110°C, 24 hours).

  • Identification:

    • Extract the dinitrobenzoyl-amino acid derivative. The carboxylic acid group on the reagent will alter the solubility properties of the derivative compared to a DNP-amino acid, potentially requiring different extraction conditions.

    • Analyze the derivative by chromatography (e.g., HPLC) and compare it with synthesized standards of dinitrobenzoyl-amino acids.

Experimental_Workflow cluster_exp Experimental Workflow Start Peptide/Protein Sample Reaction Derivatization Reaction (with Sanger's Reagent or this compound) Start->Reaction Hydrolysis Acid Hydrolysis (e.g., 6 M HCl, 110°C) Reaction->Hydrolysis Extraction Extraction of Derivatized Amino Acid Hydrolysis->Extraction Analysis Chromatographic Analysis (e.g., HPLC, TLC) Extraction->Analysis Identification Identification of N-Terminal Amino Acid Analysis->Identification

Caption: General experimental workflow for N-terminal analysis.

Performance Comparison: A Theoretical Perspective

Lacking direct experimental data for this compound in this application, the following comparison is based on established chemical principles.

Table 2: Theoretical Performance Comparison

ParameterThis compound (Inferred)Sanger's Reagent (Established)
Reaction Rate Slower, due to the poorer leaving group ability of chloride compared to fluoride.[1]Faster, due to the excellent leaving group ability of fluoride in SNAr reactions.[1]
Reaction Conditions Likely requires more forcing conditions (higher temperature, longer reaction time, possibly a more basic pH).Reacts under mild conditions (room temperature, aqueous bicarbonate buffer).[4]
Side Reactions The carboxylic acid group could potentially participate in side reactions under harsh conditions, though it is generally unreactive as a nucleophile.Minimal side reactions under standard conditions.
Derivative Properties The resulting dinitrobenzoyl-amino acid will be more polar and have a higher molecular weight due to the carboxylic acid group. This will affect its chromatographic behavior.The DNP-amino acid is relatively nonpolar and has been extensively characterized chromatographically.
Detection The dinitrophenyl chromophore will allow for colorimetric or UV detection.The dinitrophenyl group provides a distinct yellow color and strong UV absorbance for easy detection.[4]

Conclusion

Sanger's reagent remains the gold standard for classical N-terminal amino acid analysis due to its high reactivity and well-established protocols. This compound, while possessing the necessary chemical features for N-terminal derivatization, is predicted to be significantly less reactive. Its use would likely necessitate harsher reaction conditions, which could increase the risk of peptide degradation.

However, the resulting dinitrobenzoyl-amino acid derivative from this compound possesses a free carboxylic acid group. This functional handle could potentially be exploited for further chemical modifications or for altering the solubility and chromatographic properties of the derivative, which might be advantageous in specific analytical workflows.

For researchers in drug development and protein science, while Sanger's reagent is the more reliable and efficient choice for routine N-terminal analysis, this compound presents an interesting, albeit likely less reactive, alternative that could be explored for specialized applications where the properties of its derivative are desirable. Further experimental investigation is required to fully elucidate its practical utility and to optimize a reliable protocol for its use in protein sequencing.

References

alternative reagents to 2-Chloro-3,5-dinitrobenzoic acid for peptide sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate peptide sequencing is fundamental to understanding protein function, verifying biotherapeutic integrity, and advancing drug discovery. While numerous methods exist for determining the amino acid sequence of peptides, chemical derivatization of the N-terminal amino acid remains a cornerstone of protein chemistry. This guide provides a comprehensive comparison of alternative reagents to 2-Chloro-3,5-dinitrobenzoic acid for N-terminal peptide sequencing, focusing on established methods and their performance characteristics.

This guide will delve into the performance of four key reagents: Sanger's Reagent (DNFB), Dansyl Chloride, Edman's Reagent (PITC), and Marfey's Reagent, and will also address the available information on this compound.

Performance Comparison of N-Terminal Sequencing Reagents

The selection of an appropriate N-terminal sequencing reagent depends on several factors, including the required sensitivity, the nature of the peptide, and the available analytical instrumentation. The following table summarizes the key performance indicators for the discussed reagents.

ReagentPrincipleDetection MethodSensitivityThroughputKey AdvantagesKey Disadvantages
This compound N-terminal derivatizationNot well-documented for sequencingNot establishedNot establishedInformation not availableNot a commonly used reagent for this application.
Sanger's Reagent (DNFB) N-terminal labeling followed by acid hydrolysisUV-Vis AbsorbanceLow (mg to µg)LowRobust and historically significant.[1]Destructive to the peptide; not suitable for sequential sequencing; can have side reactions.[1]
Dansyl Chloride N-terminal labeling to form a fluorescent derivative, followed by acid hydrolysisFluorescenceHigh (nmol to pmol)[2]LowHigh sensitivity.[3]Destructive to the peptide; derivatives can be unstable.
Edman's Reagent (PITC) Stepwise degradation of the N-terminal amino acidHPLC (UV detection)High (10-100 pmol)[4]Moderate (automated)Enables sequential sequencing; highly accurate for shorter peptides.[4][5]Limited to ~50-60 residues; blocked N-termini prevent reaction.[5]
Marfey's Reagent Derivatization of amino acids to form diastereomersHPLC (UV detection)High (sub-nanomolar)[6]LowExcellent for chiral analysis (determining D/L amino acids).[6]Primarily for stereochemical analysis, not for determining the primary sequence.

Detailed Experimental Protocols

Accurate and reproducible results in peptide sequencing are highly dependent on meticulous experimental execution. Below are detailed protocols for the key N-terminal derivatization reagents.

Protocol 1: N-Terminal Amino Acid Identification using Sanger's Reagent (DNFB)

This method identifies the N-terminal amino acid by labeling it with 1-fluoro-2,4-dinitrobenzene (DNFB), followed by complete acid hydrolysis of the peptide.

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., in ethanol)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • 6 M Hydrochloric acid (HCl)

  • Ether or other suitable organic solvent

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • DNP-amino acid standards

Procedure:

  • Derivatization: Dissolve the peptide sample in the sodium bicarbonate buffer. Add an excess of DNFB solution and incubate at room temperature for approximately 2 hours. The solution will turn yellow, indicating the formation of the dinitrophenyl (DNP) derivative.[1]

  • Hydrolysis: Evaporate the solvent. Add 6 M HCl to the dried DNP-peptide and heat at 110°C for 16-24 hours to completely hydrolyze the peptide bonds.[1]

  • Extraction: After hydrolysis, extract the DNP-amino acid into an organic solvent like ether. The free amino acids will remain in the aqueous phase.

  • Identification: Evaporate the organic solvent and redissolve the DNP-amino acid in a suitable solvent. Identify the DNP-amino acid by comparing its chromatographic behavior (TLC or HPLC) to that of known DNP-amino acid standards.[1]

Protocol 2: N-Terminal Amino Acid Identification using Dansyl Chloride

This highly sensitive method utilizes the fluorescent properties of dansyl derivatives.

Materials:

  • Peptide sample (1-10 nmol)

  • Dansyl chloride solution (5 mg/mL in acetone, freshly prepared)

  • Sodium bicarbonate buffer (0.2 M, pH 9.5-10.0)

  • 6 M Hydrochloric acid (HCl)

  • 50% Ethanol

  • Polyamide thin-layer chromatography plates or HPLC system with a fluorescence detector

  • Dansyl-amino acid standards

Procedure:

  • Derivatization: Dissolve the peptide sample in the sodium bicarbonate buffer. Add the Dansyl chloride solution and incubate at 37°C for 1-2 hours or 60°C for 60 minutes.

  • Hydrolysis: Dry the sample to remove acetone and excess buffer. Add 6 M HCl and hydrolyze the dansylated peptide at 110°C for 4-6 hours.

  • Analysis: Evaporate the HCl under vacuum. Dissolve the dried residue in 50% ethanol. Spot the sample on a polyamide TLC plate alongside dansyl-amino acid standards and develop the chromatogram. Alternatively, inject the sample into an HPLC system equipped with a fluorescence detector (Excitation: ~335 nm, Emission: ~526 nm).

  • Identification: Identify the N-terminal dansyl-amino acid by comparing its position on the TLC plate or its retention time on the HPLC chromatogram to the standards.

Protocol 3: Sequential Peptide Sequencing using Edman's Reagent (PITC)

This is the most widely used chemical method for sequential peptide sequencing. The protocol described here is typically performed on an automated peptide sequencer.

Materials:

  • Purified peptide sample (10-100 pmol)

  • Phenyl isothiocyanate (PITC)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane/ethyl acetate solvent mixture

  • Aqueous acid (for conversion)

  • Automated peptide sequencer with an integrated HPLC system

  • PTH-amino acid standards

Procedure (Automated Sequencer Cycle):

  • Coupling: The peptide is immobilized on a solid support. PITC in a basic solution is delivered to react with the N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide.[7]

  • Washing: The excess PITC and by-products are washed away.

  • Cleavage: Anhydrous TFA is delivered to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[7]

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is transferred to a separate reaction flask and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[7]

  • Identification: The PTH-amino acid is injected into an HPLC system and identified by comparing its retention time to a standard chromatogram of PTH-amino acids.

  • Cycle Repetition: The shortened peptide on the solid support is subjected to the next cycle of coupling, cleavage, and extraction to identify the subsequent amino acid. This process is repeated for up to 50-60 cycles.[4]

Protocol 4: Chiral Amino Acid Analysis using Marfey's Reagent

While not a sequencing method, Marfey's reagent is crucial for determining the stereochemistry (D- or L-form) of the amino acids within a peptide, a critical quality attribute.

Materials:

  • Peptide hydrolysate (containing free amino acids)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% in acetone)

  • Sodium bicarbonate (1 M)

  • Hydrochloric acid (2 M)

  • HPLC system with a UV detector (340 nm)

  • D- and L-amino acid standards

Procedure:

  • Hydrolysis: The peptide is first hydrolyzed to its constituent amino acids using 6 M HCl.

  • Derivatization: To the amino acid mixture, add the FDAA solution and sodium bicarbonate. Incubate the reaction at 40°C for 1 hour.[8]

  • Quenching: Stop the reaction by adding 2 M HCl.

  • Analysis: Inject the reaction mixture into an HPLC system. The L-amino acid derivatives will typically elute earlier than the D-amino acid derivatives.

  • Identification: Compare the retention times of the derivatized amino acids in the sample to those of derivatized D- and L-amino acid standards to determine the stereochemistry of each amino acid in the original peptide.[8]

Visualizing the Workflow and Relationships

To better understand the experimental processes and the relationships between these reagents, the following diagrams are provided.

Peptide_Sequencing_Workflow cluster_Sanger Sanger's Method cluster_Dansyl Dansyl Chloride Method s_peptide Peptide s_dnfb DNFB Derivatization s_peptide->s_dnfb s_hydrolysis Acid Hydrolysis s_dnfb->s_hydrolysis s_dnp_aa DNP-Amino Acid + Free Amino Acids s_hydrolysis->s_dnp_aa s_separation Chromatography s_dnp_aa->s_separation s_identification N-Terminal ID s_separation->s_identification d_peptide Peptide d_dansyl Dansyl Chloride Derivatization d_peptide->d_dansyl d_hydrolysis Acid Hydrolysis d_dansyl->d_hydrolysis d_dansyl_aa Dansyl-AA + Free Amino Acids d_hydrolysis->d_dansyl_aa d_separation Chromatography (Fluorescence) d_dansyl_aa->d_separation d_identification N-Terminal ID d_separation->d_identification

Workflow for N-terminal identification using Sanger's and Dansyl Chloride methods.

Edman_Degradation_Workflow start Start Cycle (Peptide) coupling 1. Coupling with PITC start->coupling cleavage 2. Cleavage with TFA coupling->cleavage extraction 3. Extraction of ATZ-Amino Acid cleavage->extraction short_peptide Shortened Peptide cleavage->short_peptide Remaining Peptide conversion 4. Conversion to PTH-Amino Acid extraction->conversion hplc 5. HPLC Identification conversion->hplc end End of Sequencing hplc->end Sequence Determined short_peptide->coupling Next Cycle

The cyclical process of Edman degradation for sequential peptide sequencing.

Reagent_Relationship cluster_methods Sequencing Approaches sequencing Peptide Sequencing edman Edman Degradation (Sequential) sequencing->edman terminal_id N-Terminal ID (Destructive) sequencing->terminal_id chiral_analysis Chiral Analysis sequencing->chiral_analysis Quality Control pitc Edman's Reagent (PITC) edman->pitc dnfb Sanger's Reagent (DNFB) terminal_id->dnfb dansyl Dansyl Chloride terminal_id->dansyl marfey Marfey's Reagent chiral_analysis->marfey

References

A Comparative Analysis of Dinitrobenzoic Acid Isomers for Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is a critical step in the analysis and characterization of organic molecules. Dinitrobenzoic acid isomers, with their ability to form crystalline derivatives with sharp melting points, are valuable reagents in this context. This guide provides a comparative study of three common isomers—2,4-dinitrobenzoic acid, 3,4-dinitrobenzoic acid, and 3,5-dinitrobenzoic acid—in their application for derivatization, particularly of alcohols.

This comparison focuses on the reactivity of these isomers, the properties of their derivatives, and the experimental protocols for their use. While 3,5-dinitrobenzoic acid is the most extensively documented and widely used isomer for derivatization, this guide also explores the characteristics of the 2,4- and 3,4-isomers to provide a broader understanding of their potential applications.

Theoretical Comparison of Isomer Reactivity

The reactivity of dinitrobenzoic acid isomers in derivatization reactions, such as esterification with alcohols, is influenced by both electronic and steric factors. The position of the electron-withdrawing nitro groups (-NO₂) on the benzene ring significantly impacts the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.

Acidity: A lower pKa value indicates a stronger acid, which can influence its catalytic requirements in esterification reactions. The pKa values for the isomers are as follows:

IsomerpKa
2,4-Dinitrobenzoic acid1.42
3,4-Dinitrobenzoic acid~3.4
3,5-Dinitrobenzoic acid2.82[1]
Benzoic Acid (for reference)4.20[1]

Note: The pKa for 3,4-dinitrobenzoic acid is not as readily available in the literature but is expected to be similar to 3-nitrobenzoic acid (pKa 3.45) and 4-nitrobenzoic acid (pKa 3.44)[2].

2,4-Dinitrobenzoic acid is the strongest acid among the three isomers. This increased acidity is due to the "ortho effect," where the bulky nitro group at the ortho position forces the carboxylic acid group out of the plane of the benzene ring, leading to reduced resonance stabilization of the acid form and increased stability of the carboxylate anion.[2][3]

Steric Hindrance: The presence of a nitro group in the ortho position (2-position) relative to the carboxylic acid in 2,4-dinitrobenzoic acid can sterically hinder the approach of a nucleophile, such as an alcohol, to the carbonyl carbon. This steric hindrance can decrease the rate of reaction compared to the 3,4- and 3,5-isomers, where the nitro groups are in the meta and para positions and do not physically block the reaction center.

Electronic Effects: The two nitro groups in all isomers are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is generally beneficial for the derivatization reaction. In the 3,5-isomer, both nitro groups are in the meta position, providing strong inductive electron withdrawal. In the 2,4-isomer, the para-nitro group provides both inductive and resonance electron withdrawal, while the ortho-nitro group primarily exerts an inductive effect.

Based on these theoretical considerations, 3,5-dinitrobenzoic acid often represents a good balance of reactivity. It is a relatively strong acid and the absence of an ortho-substituent minimizes steric hindrance, facilitating the reaction with alcohols. While 2,4-dinitrobenzoic acid is more acidic, its reactivity can be hampered by steric hindrance.

Performance in Alcohol Derivatization

The primary application of dinitrobenzoic acids in derivatization is the formation of solid esters with sharp, well-defined melting points, which aids in the identification of unknown alcohols.

3,5-Dinitrobenzoic Acid: This isomer is the most commonly used for alcohol derivatization.[1] Its derivatives are known to be highly crystalline with high melting points, which is advantageous for characterization.[1]

Data Presentation: Melting Points of 3,5-Dinitrobenzoate Derivatives of Alcohols

AlcoholMelting Point of 3,5-Dinitrobenzoate Derivative (°C)
Methanol107[4]
Ethanol93[4]
1-Propanol73-74
2-Propanol122[4]
1-Butanol64
2-Butanol75-76
Isobutanol86-87
tert-Butanol142[4]
Cyclohexanol112-113
Benzyl Alcohol113

2,4-Dinitrobenzoic Acid and 3,4-Dinitrobenzoic Acid: While theoretically capable of forming derivatives, there is a notable lack of readily available experimental data in the scientific literature regarding their widespread use for the routine derivatization of alcohols. Consequently, comprehensive tables of melting points for their alcohol derivatives are not as established as for the 3,5-isomer. This suggests that in practice, the 3,5-isomer is overwhelmingly preferred for this application.

Experimental Protocols

For effective derivatization, dinitrobenzoic acids are often converted to their more reactive acid chlorides (dinitrobenzoyl chlorides) prior to reaction with the alcohol. However, direct esterification methods are also employed.

General Workflow for Derivatization

DerivatizationWorkflow cluster_reactants Reactants cluster_activation Activation (Optional) cluster_reaction Derivatization Reaction cluster_product Product DNBA Dinitrobenzoic Acid Isomer ThionylChloride Thionyl Chloride (SOCl₂) or PCl₅ DNBA->ThionylChloride Activation Esterification Esterification DNBA->Esterification Direct Esterification Alcohol Alcohol Alcohol->Esterification AcidChloride Dinitrobenzoyl Chloride ThionylChloride->AcidChloride AcidChloride->Esterification Derivative Dinitrobenzoate Ester (Crystalline Solid) Esterification->Derivative Analysis Melting Point Analysis Derivative->Analysis

Caption: General workflow for alcohol derivatization using dinitrobenzoic acid isomers.

Protocol 1: Derivatization using 3,5-Dinitrobenzoyl Chloride (Conventional Method)

This is the most common and reliable method for preparing 3,5-dinitrobenzoate derivatives.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • The alcohol to be derivatized

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Solvent (e.g., chloroform, diethyl ether)

  • Dilute sodium carbonate solution

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, cautiously add thionyl chloride (or PCl₅) to 3,5-dinitrobenzoic acid. Gently warm the mixture to initiate the reaction. Once the reaction subsides, the excess thionyl chloride can be removed by distillation. The resulting 3,5-dinitrobenzoyl chloride is a highly reactive solid.

  • Esterification: Dissolve the 3,5-dinitrobenzoyl chloride in a dry, inert solvent. Add the alcohol to be derivatized. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct. The reaction is often exothermic and may proceed at room temperature or with gentle warming.

  • Work-up: After the reaction is complete, wash the reaction mixture with dilute sodium carbonate solution to remove any unreacted 3,5-dinitrobenzoic acid and HCl. Then, wash with water.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The crude solid derivative is then purified by recrystallization, typically from ethanol or an ethanol-water mixture.

  • Analysis: The melting point of the purified, dry crystalline derivative is determined.

Protocol 2: Direct Esterification of 3,5-Dinitrobenzoic Acid (Microwave-Assisted Green Method)

This method avoids the use of hazardous reagents like thionyl chloride.

Materials:

  • 3,5-Dinitrobenzoic acid

  • The alcohol to be derivatized

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the alcohol and a molar equivalent of 3,5-dinitrobenzoic acid. Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

  • Microwave Irradiation: Heat the mixture in a microwave reactor for a short period (typically 2-5 minutes) at a controlled temperature (e.g., 70-100°C).

  • Isolation: After cooling, pour the reaction mixture into cold water to precipitate the solid ester derivative.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a dilute sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash. The crude product is then recrystallized from a suitable solvent like ethanol.[5][6]

  • Analysis: Determine the melting point of the purified derivative.

While this green method is effective for many primary alcohols, it may give lower yields with secondary and tertiary alcohols.[5][6]

Protocols for 2,4- and 3,4-Dinitrobenzoic Acid

Specific, well-established protocols for the routine derivatization of alcohols using 2,4- and 3,4-dinitrobenzoic acid are not as prevalent in the literature as those for the 3,5-isomer. However, the general principles outlined in the protocols for 3,5-dinitrobenzoic acid can be adapted. It is anticipated that the conversion to the more reactive acid chloride would be necessary for efficient derivatization, especially for the sterically hindered 2,4-isomer.

Conclusion

For the derivatization of alcohols for identification purposes, 3,5-dinitrobenzoic acid remains the reagent of choice among its isomers. Its derivatives are consistently crystalline with sharp, high melting points, and its reactivity is a good balance of electronic activation and minimal steric hindrance.[1] Numerous well-established protocols, including both conventional and greener microwave-assisted methods, are available for its use.[5][6][7]

While 2,4-dinitrobenzoic acid and 3,4-dinitrobenzoic acid are theoretically capable of forming similar derivatives, their practical application for this purpose is not well-documented. The steric hindrance from the ortho-nitro group in the 2,4-isomer likely presents a significant kinetic barrier for reaction with many alcohols. The lack of extensive data for the 3,4-isomer may be due to the superior properties of the derivatives obtained from the 3,5-isomer.

For researchers and professionals in drug development, 3,5-dinitrobenzoic acid or its corresponding acid chloride offers a reliable and well-characterized path for the derivatization of alcohols. When encountering a situation where derivatization with this isomer is problematic, exploring the other isomers could be a possibility, but would likely require significant optimization of reaction conditions.

References

Revolutionizing Quantitative Analysis: A Comparative Guide to Dinitrohalobenzene Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the precise quantification of compounds such as amino acids and biogenic amines is paramount for researchers, scientists, and drug development professionals. The derivatization of these molecules is a key step to enhance their detectability, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Among the various derivatizing agents, those from the dinitrohalobenzene family, such as 2-Chloro-3,5-dinitrobenzoic acid and its structural analogs, offer unique advantages due to their strong electrophilic nature, which facilitates reaction with nucleophilic groups like amines.

Comparative Analysis of Quantitative Performance

The efficacy of a quantitative method is determined by several key performance parameters, including its sensitivity (Limit of Detection - LOD), linearity, accuracy (recovery), and precision (Relative Standard Deviation - RSD). The following table summarizes these parameters for the HPLC analysis of amino acids using CNBF derivatization and compares them with two widely used alternative methods: o-Phthalaldehyde (OPA) with 9-fluorenylmethyl chloroformate (FMOC) and Dansyl Chloride.

ParameterCNBF Derivatization with HPLC-UV[1]OPA/FMOC Derivatization with HPLC-Fluorescence[2][3]Dansyl Chloride Derivatization with HPLC-UV/Fluorescence
Principle Pre-column derivatization forming a UV-active derivative.Pre-column derivatization forming highly fluorescent isoindole (OPA for primary amines) and FMOC derivatives (for secondary amines).Pre-column derivatization forming a fluorescent and UV-active sulfonamide derivative.
Detection Method UV-Vis Spectrophotometry (260 nm)FluorescenceFluorescence or UV-Vis Spectrophotometry
Limit of Detection (LOD) 2.40 - 6.50 µmol/Lpmol to fmol rangepmol to fmol range
Linearity (r²) > 0.9979Typically > 0.999Typically > 0.99
Accuracy (% Recovery) 97.0 - 103.9%Typically 95 - 105%Typically 90 - 110%
Precision (% RSD) 2.62 - 4.22%< 2%< 5%
Analytes Primary and secondary amino acidsPrimary and secondary amino acids (requires both reagents)Primary and secondary amines and phenols
Derivatization Time 30 min~1-2 min30 - 60 min
Derivative Stability StableOPA derivatives can be unstableGenerally stable

Experimental Protocols

Reproducibility in quantitative analysis is intrinsically linked to detailed and robust experimental protocols. Below are the methodologies for the CNBF pre-column derivatization for HPLC and the alternative OPA/FMOC method.

Method 1: 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization for HPLC-UV Analysis of Amino Acids[1]

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) reagent solution (70 mmol/L in acetonitrile)

  • Borate buffer (pH 9.0)

  • Amino acid standards and sample solutions

  • HPLC system with a UV detector

  • Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare amino acid standard solutions and samples in the desired concentration range.

  • Derivatization:

    • In a reaction vial, mix 100 µL of the amino acid solution with 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of the 70 mmol/L CNBF solution.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Inject a 20 µL aliquot of the derivatized sample into the HPLC system.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Acetate buffer:acetonitrile:triethylamine (82.8:17:0.2, v/v/v), pH 4.9

    • Gradient Elution: A suitable gradient program is used to separate the 19 amino acid derivatives within 45 minutes.

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 260 nm

Method 2: OPA/FMOC Derivatization for HPLC-Fluorescence Analysis of Amino Acids[2][3]

Materials:

  • o-Phthalaldehyde (OPA) reagent (e.g., in borate buffer with 2-mercaptoethanol)

  • 9-fluorenylmethyl chloroformate (FMOC) reagent (e.g., in acetonitrile)

  • Borate buffer (pH 10.2)

  • Amino acid standards and sample solutions

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Prepare amino acid standard solutions and samples.

  • Automated Pre-column Derivatization (typical in modern HPLC systems):

    • The autosampler mixes a small volume of the sample with the OPA reagent. After a short reaction time (e.g., 1 minute), the primary amino acid-OPA derivatives are formed.

    • Subsequently, the FMOC reagent is added to the mixture to derivatize the secondary amino acids (like proline).

  • HPLC Analysis:

    • The derivatized sample is immediately injected onto the column.

    • Mobile Phase A: Aqueous buffer (e.g., sodium acetate or phosphate)

    • Mobile Phase B: Organic solvent (e.g., acetonitrile, methanol)

    • A gradient elution is employed to separate the derivatized amino acids.

    • Fluorescence Detection:

      • OPA derivatives (primary amines): Excitation at 340 nm, Emission at 455 nm.

      • FMOC derivatives (secondary amines): Excitation at 266 nm, Emission at 305 nm.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the CNBF and OPA/FMOC derivatization methods.

CNBF_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Standard/Sample Mix Mix Sample, Buffer & CNBF Sample->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix CNBF_reagent CNBF Reagent (70 mM) CNBF_reagent->Mix Heat Heat at 60°C for 30 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into HPLC System Cool->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for CNBF-based quantitative analysis.

OPA_FMOC_Workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis Sample Amino Acid Standard/Sample Mix_OPA Mix Sample with OPA Reagent Sample->Mix_OPA React_OPA React for ~1 min Mix_OPA->React_OPA Mix_FMOC Add FMOC Reagent React_OPA->Mix_FMOC React_FMOC React Mix_FMOC->React_FMOC Inject Immediate Injection into HPLC React_FMOC->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for OPA/FMOC quantitative analysis.

Conclusion

The quantitative analysis of amino acids and other primary and secondary amines is a critical task in many scientific disciplines. While direct quantitative data for this compound is not extensively published, the use of its close analog, 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF), demonstrates the high potential of dinitrohalobenzene reagents in this field. The CNBF-HPLC-UV method provides good linearity, accuracy, and precision, making it a viable alternative to more established methods.

The comparison with OPA/FMOC and Dansyl Chloride methods reveals a trade-off between sensitivity, speed, and the stability of the derivatives. The OPA/FMOC method offers excellent sensitivity and speed, particularly with automated systems, but the stability of OPA derivatives can be a concern. Dansyl Chloride provides stable derivatives but may require longer reaction times. The CNBF method presents a balanced profile with stable derivatives and good quantitative performance using standard UV detection, which is widely accessible in most laboratories.

Ultimately, the choice of the derivatization agent and analytical method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, the available instrumentation, and throughput needs. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their quantitative analysis challenges.

References

A Comparative Guide to Purity Assessment of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Chloro-3,5-dinitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for determining the purity of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method provides high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC

Objective: To quantify the purity of this compound and to detect and quantify any process-related impurities.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique, other methods can provide complementary or, in some cases, more specific information regarding the purity of a compound. The following table compares HPLC with Quantitative Nuclear Magnetic Resonance (qNMR), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLCqNMRCapillary Electrophoresis (CE)GC-MS
Principle Differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei.Differential migration of ions in an electric field.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Reference Standard Requires a reference standard of the analyte for accurate quantification.Can use a certified internal standard of a different compound.Requires a reference standard for identification and quantification.Requires a reference standard for identification and quantification.
Quantification Relative (area percent) or absolute (with certified standard).Absolute quantification.Relative or absolute quantification.Relative or absolute quantification.
Structural Info Limited to retention time and UV spectrum.Provides detailed structural information about the analyte and impurities.Limited to migration time.Provides mass spectral data which can aid in structural elucidation.
Sample Throughput HighModerateHighModerate
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)High (µg/mL to ng/mL)Very High (pg/mL to fg/mL)
Limitations Requires soluble and non-volatile samples.Lower sensitivity compared to other methods.Limited to charged or chargeable analytes.Requires volatile and thermally stable samples; derivatization is often necessary for carboxylic acids.

Experimental Protocols for Alternative Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without a specific reference standard of the analyte.

Instrumentation and Parameters:

ParameterCondition
NMR Spectrometer Bruker Avance III 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Program A standard single-pulse experiment (e.g., 'zg30')
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (e.g., 30 s)
Number of Scans (ns) 16 to 64, to achieve a signal-to-noise ratio of at least 250:1

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid).

  • Dissolve both in a known volume of DMSO-d6.

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal separation technique for the purity assessment of this compound.

Instrumentation and Conditions:

ParameterCondition
CE System Agilent 7100 Capillary Electrophoresis system or equivalent
Capillary Fused silica, 50 µm i.d., 50 cm total length
Electrolyte 25 mM sodium borate buffer, pH 9.0
Voltage 25 kV
Temperature 25 °C
Detection UV at 254 nm

Sample Preparation:

  • Dissolve the sample in the electrolyte buffer to a concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample after derivatization.

Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV

Sample Preparation (Derivatization):

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizing the Workflow and Relationships

To better understand the experimental processes and the logical connections between the analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Assessment Workflow

Analytical_Technique_Comparison cluster_main Purity Assessment of this compound HPLC HPLC (Primary Method) qNMR qNMR (Orthogonal Method) HPLC->qNMR Confirmatory CE Capillary Electrophoresis (Alternative Separation) HPLC->CE Orthogonal Separation GCMS GC-MS (Volatile Impurities) HPLC->GCMS Complementary for Volatiles

Relationship of Analytical Techniques

cross-reactivity of 2-Chloro-3,5-dinitrobenzoic acid with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 2-Chloro-3,5-dinitrobenzoic acid (CDNBA) with various functional groups. Understanding this reactivity profile is crucial for applications in synthesis, bioconjugation, and drug design, where selectivity is paramount. This document summarizes available quantitative data, outlines experimental protocols for reactivity assessment, and visualizes the underlying chemical principles.

Introduction to Reactivity

This compound is an electrophilic aromatic compound. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the two nitro groups and the carboxylic acid group. These groups stabilize the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the substitution of the chloride leaving group. The general mechanism for this reaction is depicted below.

Figure 1. General mechanism of nucleophilic aromatic substitution (SNAr) of this compound.

Comparison of Reactivity with Functional Groups

The reactivity of CDNBA with different nucleophiles is primarily governed by the nucleophilicity of the attacking atom. While comprehensive, directly comparative kinetic data for CDNBA with a wide range of functional groups under identical conditions is scarce in the literature, a relative reactivity profile can be established based on established principles of nucleophilicity and available data for analogous compounds.

Generally, in SNAr reactions, the order of nucleophilicity for common functional groups is:

Thiols (R-SH) > Amines (R-NH₂) > Alcohols/Water (R-OH/H₂O)

This trend is attributed to the higher polarizability and lower solvation energy of sulfur compared to nitrogen and oxygen, making thiols more potent nucleophiles in this context.

The following table summarizes the available quantitative data and provides a semi-quantitative comparison of the reactivity of CDNBA with key functional groups.

Functional GroupNucleophile ExampleRelative ReactivityBimolecular Rate Constant (k₂)Experimental Conditions
Hydroxyl Hydroxide ion (OH⁻)Moderate5.92 M⁻¹s⁻¹[1]Aqueous solution, 25°C, 0.1 M ionic strength (for 4-chloro-3,5-dinitrobenzoic acid)
Amine Primary/Secondary AminesHighData not available for CDNBA, but expected to be significantly higher than for hydroxyls.-
Thiol Thiolates (R-S⁻)Very HighData not available for CDNBA, but expected to be the highest among the three.-

Experimental Protocols for Determining Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, kinetic studies can be performed. A common and accessible method is UV-Vis spectrophotometry, which monitors the change in absorbance over time as the reaction proceeds.

General Protocol for Kinetic Analysis using UV-Vis Spectrophotometry

This protocol can be adapted to study the reaction of CDNBA with various nucleophiles (e.g., an amino acid like glycine, a thiol like glutathione, or a simple alcohol).

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound (CDNBA)

  • Nucleophile of interest (e.g., glycine, glutathione, etc.)

  • Appropriate buffer solution (e.g., phosphate or borate buffer to maintain constant pH)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CDNBA in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

    • Prepare a stock solution of the nucleophile in the chosen buffer at a concentration of 100 mM.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the reactants (CDNBA and the nucleophile) and the expected product separately.

    • Identify a wavelength where the product shows significant absorbance, and the reactants show minimal absorbance. This will be the analytical wavelength for monitoring the reaction.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to kinetics mode at the determined analytical wavelength.

    • Equilibrate the buffer and reactant solutions to the desired temperature (e.g., 25°C or 37°C).

    • In a cuvette, mix the buffer and the nucleophile solution. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the CDNBA concentration to ensure pseudo-first-order kinetics.

    • Initiate the reaction by adding a small volume of the CDNBA stock solution to the cuvette, quickly mix, and start recording the absorbance at regular time intervals.

    • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance versus time.

    • For a pseudo-first-order reaction, the observed rate constant (kobs) can be determined by fitting the data to the following equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.

    • The second-order rate constant (k₂) can then be calculated using the following equation: k₂ = kobs / [Nucleophile] where [Nucleophile] is the concentration of the nucleophile in excess.

  • Validation:

    • Repeat the experiment with varying concentrations of the nucleophile to confirm the linear relationship between kobs and [Nucleophile], which validates the second-order nature of the reaction.

Logical Relationship of Reactivity

The following diagram illustrates the logical flow of the reaction of this compound with different functional groups and their relative reactivity.

cluster_nucleophiles Nucleophilic Functional Groups cluster_products Reaction Products CDNBA This compound (Electrophile) Reaction SNAr Reaction CDNBA->Reaction Thiol Thiol (e.g., R-SH) Thiol->Reaction Very High Reactivity Amine Amine (e.g., R-NH2) Amine->Reaction High Reactivity Hydroxyl Hydroxyl (e.g., R-OH) Hydroxyl->Reaction Moderate Reactivity Thioether Thioether Product Reaction->Thioether Amine_Product Amine Product Reaction->Amine_Product Ether_Product Ether Product Reaction->Ether_Product

Figure 2. Relative reactivity of functional groups with this compound.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. For specific applications, it is recommended to perform kinetic studies using the protocols outlined herein to obtain precise quantitative data for the nucleophiles of interest.

References

A Comparative Review of 2-Chloro-3,5-dinitrobenzoic Acid Applications in Scientific Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-3,5-dinitrobenzoic acid is a versatile chemical intermediate with significant applications in the development of pharmaceuticals, agrochemicals, and analytical reagents.[1] Its highly reactive nature, attributed to the presence of electron-withdrawing nitro groups and a labile chlorine atom, makes it a valuable precursor for synthesizing a variety of organic molecules. This guide provides a comparative overview of the applications of this compound, presenting available experimental data to benchmark its utility against alternative compounds.

I. Pharmaceutical Applications: A Scaffold for Anti-inflammatory and Antimicrobial Agents

This compound serves as a key building block in the synthesis of compounds with potential therapeutic value, particularly in the realms of anti-inflammatory and antimicrobial drugs.[1]

Anti-inflammatory Derivatives

Table 1: In Vitro Anti-inflammatory Activity of Diclofenac Derivatives (Inhibition of Nitric Oxide Production) [2][3]

CompoundIC50 (µg/mL) for NO InhibitionFold Improvement vs. Diclofenac
Diclofenac47.12 ± 4.85-
Compound 8c1.88 ± 0.05~25x
Compound 210.0 - 20.0~2.5 - 4.5x
Compound 410.0 - 20.0~2.5 - 4.5x
Compound 10a10.0 - 20.0~2.5 - 4.5x
Compound 10b10.0 - 20.0~2.5 - 4.5x

IC50 represents the concentration required to inhibit 50% of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

The synthesis of novel anti-inflammatory agents often involves the reaction of a core molecule with various side chains. The workflow for such a synthesis and subsequent screening can be visualized as follows:

G cluster_synthesis Synthesis cluster_screening Screening Start This compound Amidation Amidation with various amines Start->Amidation Derivatives Library of amide derivatives Amidation->Derivatives Assay In vitro anti-inflammatory assay (e.g., NO inhibition) Derivatives->Assay Data IC50 values Assay->Data Comparison Compare with standard (e.g., Diclofenac) Data->Comparison Lead Lead Compound Identification Comparison->Lead

Caption: Workflow for Synthesis and Screening of Anti-inflammatory Drugs.

Antimicrobial Derivatives

Research into the antimicrobial properties of related chloro-nitroaromatic compounds provides valuable insights. A study on derivatives of 2-chloro-5-nitrobenzoic acid demonstrated significant antibacterial activity.

Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives (Inhibition Zone in mm) [4]

CompoundS. aureus (ATCC)E. coli (ATCC)MRSA (Clinical Isolate)
Compound 1 (methylethanolammonium salt)2717Moderate Activity
Compound 2 (potassium coordination polymer)Moderate ActivityLow Sensitivity16
Gentamicin (Standard)28-16
Sulfamethoxazole/Trimethoprim (Sxt)-17-

The development and evaluation of new antimicrobial agents follow a structured pathway from synthesis to biological testing.

G cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start This compound Reaction Reaction with nucleophiles (e.g., amines, thiols) Start->Reaction Derivatives Novel Derivatives Reaction->Derivatives Screening Primary Screening (e.g., Agar diffusion) Derivatives->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Comparison Comparison with Standard Antibiotics MIC->Comparison Results Activity Spectrum & Potency Comparison->Results

Caption: Experimental Workflow for Antimicrobial Drug Discovery.

II. Agrochemical Applications: A Precursor for Herbicides

This compound is utilized as an intermediate in the synthesis of herbicides.[1] While specific comparative data for herbicides derived from this compound is limited in the available literature, the general approach involves synthesizing derivatives and evaluating their phytotoxicity against target weed species. The performance of new herbicidal compounds is typically benchmarked against commercially available herbicides.

III. Other Industrial Applications

Beyond life sciences, this compound finds utility in other industrial sectors:

  • Dyes and Pigments: It serves as an intermediate in the production of dyes and pigments, contributing to their color stability and performance.[1]

  • Analytical Chemistry: The compound is employed as a derivatizing reagent to enhance the detection and quantification of other chemical substances in analytical methods.[1] A comparative analysis of derivatization reagents is crucial for method development.

  • Material Science: It plays a role in the development of polymers and coatings, contributing to materials with improved durability.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nitration of 2-chlorobenzoic acid.[5]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • Dissolve 2-chlorobenzoic acid (7.8 g, 50 mmol) in 25 mL of concentrated sulfuric acid in a flask.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add 15 mL of fuming nitric acid to the reaction mixture while maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Raise the temperature to 125°C and stir the reaction for 6 hours.

  • Cool the reaction mixture and pour it into 250 mL of ice water to precipitate the product.

  • Filter the white precipitate, wash it with water, and dry to obtain this compound. The reported yield is approximately 73.5%.[5]

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is a generalized procedure based on studies of diclofenac derivatives.[3]

Cell Line: RAW 264.7 murine macrophages.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach approximately 80% confluence.

  • Treat the cells with various concentrations of the test compounds (derived from this compound) and a standard drug (e.g., diclofenac) for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24-48 hours.

  • After incubation, collect the cell supernatant.

  • Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-treated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in various fields. While direct, quantitative comparisons of its derivatives against market standards are not always readily available in published literature, the existing data on related compounds suggests significant potential, particularly in the development of novel pharmaceuticals. Further research focusing on the synthesis and rigorous comparative evaluation of derivatives of this compound is warranted to fully exploit its potential in creating high-performance products.

References

Performance Evaluation of 2-Chloro-3,5-dinitrobenzoic Acid in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: The Role of 2-Chloro-3,5-dinitrobenzoic Acid in Proteomics

A comprehensive review of scientific literature and chemical databases reveals a notable absence of this compound in standard proteomics workflows. While this compound is utilized in specific biochemical applications, such as the photochemical deprenylation of i6A-containing RNA, its use as a reagent for protein analysis, digestion, or quantification in mass spectrometry-based proteomics is not documented in the available research. Commercial suppliers such as Sigma-Aldrich classify it as a rare chemical for early discovery research, with no specified application in proteomics.

Given the lack of performance data and established protocols for this compound in the field of proteomics, a direct comparison with other reagents is not feasible. Therefore, this guide will provide a comparative evaluation of widely used and validated reagents for protein sample preparation in proteomics to serve as a valuable resource for researchers, scientists, and drug development professionals. The following sections will detail the performance of common alternatives, supported by experimental data and standardized protocols.

Comparative Guide to Common Proteomics Sample Preparation Reagents

The success of any proteomics study is heavily reliant on the quality of the prepared protein sample. The choice of reagents for cell lysis, protein solubilization, and digestion significantly impacts protein yield, identification rates, and quantitative accuracy. This guide compares the performance of several standard reagents and commercially available kits used in bottom-up proteomics.

Data Summary: Reagent Performance Comparison

The following table summarizes the performance of four common protein digestion protocols: Urea-based in-solution digestion, Sodium Deoxycholate (SDC)-based in-solution digestion, and two commercial kits, EasyPep and S-Trap. The data is based on the analysis of HeLa S3 cells.

Performance MetricUrea-Based DigestionSDC-Based DigestionEasyPep KitS-Trap Kit
Protein Identification GoodExcellentGoodVery Good
Peptide Identification GoodExcellentGoodVery Good
Reproducibility ModerateHighVariableHigh
Protocol Time LongModerateShortShort
Ease of Use ModerateModerateEasyEasy
Quantitative Performance Data

The choice of digestion method has a significant impact on the number of identified proteins and peptides.

Digestion MethodAverage Protein IDsAverage Peptide IDs
SDC-Based with C18 Desalting~7,500~95,000
SDC-Based with Amide Cleanup~7,200~98,000
S-Trap~6,800~92,000
EasyPep~6,500~90,000

Data adapted from a comparative study on HeLa S3 cells. Absolute numbers can vary based on cell type, instrumentation, and experimental conditions.

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for successful proteomics experiments. Below are outlines of the key steps for the compared sample preparation methods.

Urea-Based In-Solution Digestion Protocol

This traditional method is effective for a wide range of protein samples but can be time-consuming.

  • Cell Lysis: Cells are lysed in a buffer containing 8 M urea, a strong denaturant that effectively solubilizes most proteins.

  • Reduction: Disulfide bonds are reduced using dithiothreitol (DTT) at a final concentration of 10 mM, typically incubated at 56°C for 30 minutes.

  • Alkylation: Cysteine residues are alkylated with iodoacetamide (IAA) at a final concentration of 20 mM in the dark at room temperature for 30 minutes to prevent the reformation of disulfide bonds.[1]

  • Digestion: The urea concentration is diluted to below 1 M to ensure the activity of trypsin, which is then added at a 1:50 enzyme-to-protein ratio for overnight incubation at 37°C.[1]

  • Cleanup: Peptides are desalted using C18 solid-phase extraction to remove urea and other contaminants before mass spectrometry analysis.

Sodium Deoxycholate (SDC)-Based In-Solution Digestion Protocol

SDC is a detergent that aids in cell lysis and protein solubilization and is compatible with mass spectrometry after removal.

  • Cell Lysis: Cells are lysed in a buffer containing SDC.

  • Reduction and Alkylation: Similar to the urea-based protocol, proteins are reduced with DTT and alkylated with IAA.

  • Digestion: Trypsin is added for overnight digestion. SDC has been shown to enhance trypsin activity.[2]

  • SDC Removal: After digestion, the solution is acidified with trifluoroacetic acid (TFA) to precipitate the SDC, which is then removed by centrifugation.

  • Cleanup: Peptides are desalted using C18 solid-phase extraction.

EasyPep™ Kit Protocol

This commercial kit from Thermo Fisher Scientific is designed to streamline the sample preparation process.

  • Lysis and Digestion: The kit provides a lysis buffer and reagents for reduction, alkylation, and digestion in a single-pot format. The protocol is significantly faster than traditional methods.

  • Cleanup: Peptide cleanup is performed using a mixed-mode solid-phase extraction column provided in the kit.

S-Trap™ Protocol

The S-Trap from Protifi is a filter-based method that combines protein cleanup and digestion in one device.

  • Lysis and Binding: Cells are lysed, and the protein lysate is acidified and loaded onto the S-Trap filter, where proteins are trapped.

  • Washing: Contaminants are washed away while the proteins remain bound to the filter.

  • Digestion: Trypsin is added directly to the filter for on-filter digestion.

  • Elution: Peptides are eluted from the filter for subsequent analysis.

Visualizing Proteomics Workflows

The following diagrams illustrate the experimental workflows for the discussed sample preparation methods.

Urea_Workflow cluster_urea Urea-Based In-Solution Digestion start Cell Pellet lysis Lysis with 8M Urea start->lysis reduce Reduction (DTT) lysis->reduce alkylate Alkylation (IAA) reduce->alkylate dilute Dilution alkylate->dilute digest Trypsin Digestion dilute->digest cleanup C18 Cleanup digest->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: Workflow for Urea-Based In-Solution Digestion.

SDC_Workflow cluster_sdc SDC-Based In-Solution Digestion start Cell Pellet lysis Lysis with SDC start->lysis reduce Reduction (DTT) lysis->reduce alkylate Alkylation (IAA) reduce->alkylate digest Trypsin Digestion alkylate->digest remove_sdc SDC Removal digest->remove_sdc cleanup C18 Cleanup remove_sdc->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: Workflow for SDC-Based In-Solution Digestion.

Kit_Workflows cluster_easypep EasyPep Kit Workflow cluster_strap S-Trap Workflow ep_start Cell Pellet ep_process Lysis, Reduction, Alkylation, & Digestion (Single Pot) ep_start->ep_process ep_cleanup Mixed-Mode SPE Cleanup ep_process->ep_cleanup ep_ms LC-MS/MS Analysis ep_cleanup->ep_ms st_start Cell Pellet st_lysis Lysis & Protein Binding to S-Trap st_start->st_lysis st_wash Wash Contaminants st_lysis->st_wash st_digest On-Filter Digestion st_wash->st_digest st_elute Elute Peptides st_digest->st_elute st_ms LC-MS/MS Analysis st_elute->st_ms

References

The Strategic Synthesis of Fenamate NSAIDs: A Cost-Benefit Analysis of 2-Chloro-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Chloro-3,5-dinitrobenzoic acid as a strategic starting material in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), comparing it with the traditional Ullmann condensation approach.

The fenamate class of NSAIDs, which includes drugs like Clonixin and Niflumic Acid, is characterized by an N-arylanthranilic acid core. The construction of this core is a key challenge in their synthesis. Here, we evaluate two primary synthetic strategies for a key intermediate, 2-(3-chloro-2-methylanilino)nicotinic acid, a direct precursor to Clonixin.

Executive Summary: Comparative Analysis

Our analysis reveals that while the traditional Ullmann condensation offers a more direct route, the pathway commencing with this compound presents a compelling alternative, particularly when considering atom economy and the potential for milder reaction conditions in the key bond-forming step. The choice between these pathways will likely depend on the specific resources, cost of raw materials, and environmental considerations of the manufacturing setting.

Data Presentation: A Head-to-Head Comparison

ParameterPathway A: Ullmann Condensation Pathway B: Dinitrobenzoic Acid Route
Starting Materials 2-Chloronicotinic acid, 3-Chloro-2-methylaniline, Copper catalyst (e.g., CuI), Base (e.g., K2CO3)This compound, 3-Chloro-2-methylaniline, Reducing agent (e.g., Fe/HCl or H2/Pd/C), NaNO2, H3PO2
Key Reactions Ullmann CondensationNucleophilic Aromatic Substitution, Double Nitro Reduction, Diazotization/Sandmeyer Reaction
Reported Yields Variable, typically moderate to good (can be >80% with optimized catalysts and ligands)Estimated high yield for NAS step (>90%); high yields for reduction and diazotization steps are common.
Reaction Conditions Often requires high temperatures (120-200 °C) and specialized ligands for high efficiency.NAS step is typically facile due to strong activation by nitro groups. Subsequent steps are standard procedures.
Cost of Key Starting Material 2-Chloronicotinic acid can be moderately expensive.This compound is a commercially available reagent with a comparable price point.[1]
Safety & Environmental Copper catalysts can be toxic and require careful removal. High boiling point solvents are often used.Use of strong acids and nitrites in diazotization requires careful handling. Reduction with Fe/HCl generates significant iron sludge. Catalytic hydrogenation is a greener alternative.

Experimental Protocols

Pathway A: Ullmann Condensation for 2-(3-chloro-2-methylanilino)nicotinic acid

This protocol is based on established methods for the synthesis of fenamate NSAIDs.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 3-Chloro-2-methylaniline (1.1 eq)

  • Copper(I) iodide (0.1 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add 2-chloronicotinic acid, 3-chloro-2-methylaniline, copper(I) iodide, and potassium carbonate.

  • Add DMF and heat the mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(3-chloro-2-methylanilino)nicotinic acid.

Pathway B: Dinitrobenzoic Acid Route for 2-(3-chloro-2-methylanilino)nicotinic acid (Proposed)

This proposed pathway leverages the high reactivity of this compound.

Step 1: Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 eq)

  • 3-Chloro-2-methylaniline (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine) (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound and 3-chloro-2-methylaniline in DMSO.

  • Add the base and stir the mixture at room temperature. The reaction is typically exothermic and proceeds readily.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter and wash the solid to obtain 2-(3-chloro-2-methylanilino)-3,5-dinitrobenzoic acid.

Step 2: Reduction of Nitro Groups

Materials:

  • 2-(3-chloro-2-methylanilino)-3,5-dinitrobenzoic acid (1.0 eq)

  • Iron powder (excess)

  • Concentrated HCl

  • Ethanol/Water

Procedure:

  • Suspend the dinitro compound in a mixture of ethanol and water.

  • Heat the mixture to reflux and add iron powder in portions, followed by the slow addition of concentrated HCl.

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron sludge.

  • Neutralize the filtrate to precipitate the diamino product.

  • Filter and dry the 3,5-diamino-2-(3-chloro-2-methylanilino)benzoic acid.

Step 3: Diazotization and Removal of Amino Groups (Sandmeyer-type reaction)

Materials:

  • 3,5-diamino-2-(3-chloro-2-methylanilino)benzoic acid (1.0 eq)

  • Sodium nitrite (2.2 eq)

  • Concentrated HCl

  • Hypophosphorous acid (H3PO2)

Procedure:

  • Dissolve the diamino compound in cold, concentrated HCl.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After stirring for a short period, add hypophosphorous acid and allow the reaction to warm to room temperature.

  • The product will precipitate from the solution.

  • Filter, wash, and recrystallize to obtain the final product, 2-(3-chloro-2-methylanilino)nicotinic acid.

Mandatory Visualizations

Synthesis_Pathways cluster_A Pathway A: Ullmann Condensation cluster_B Pathway B: Dinitrobenzoic Acid Route A1 2-Chloronicotinic Acid A_reagents CuI, K2CO3 DMF, 120-150 °C A2 3-Chloro-2-methylaniline A_product 2-(3-chloro-2-methylanilino)nicotinic acid A_reagents->A_product Ullmann Condensation B1 This compound B_intermediate1 2-(3-chloro-2-methylanilino)-3,5-dinitrobenzoic acid B1->B_intermediate1 Nucleophilic Aromatic Substitution B2 3-Chloro-2-methylaniline B2->B_intermediate1 Nucleophilic Aromatic Substitution B_intermediate2 3,5-diamino-2-(3-chloro-2-methylanilino)benzoic acid B_intermediate1->B_intermediate2 Nitro Group Reduction B_product 2-(3-chloro-2-methylanilino)nicotinic acid B_intermediate2->B_product Diazotization/ Sandmeyer Experimental_Workflow_B start Start step1 Nucleophilic Aromatic Substitution: This compound + 3-Chloro-2-methylaniline start->step1 step2 Reduction of Nitro Groups: Fe/HCl or H2, Pd/C step1->step2 step3 Diazotization & Sandmeyer Reaction: NaNO2, H3PO2 step2->step3 end Final Product step3->end

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3,5-dinitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Chloro-3,5-dinitrobenzoic acid is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must adhere to strict regulatory guidelines. This guide provides a procedural, step-by-step approach to its safe handling and disposal.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Disposal Protocol: A Step-by-Step Guide

The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] In-laboratory neutralization or treatment is not recommended due to the hazardous nature of the compound and the potential for uncontrolled reactions.[4]

  • Containment:

    • Ensure the this compound waste is stored in a suitable, well-sealed, and properly labeled container.[1][2] The original container is often the best choice.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5][6]

  • Contact EHS:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will have established procedures and licensed contractors to handle the disposal in compliance with all local, state, and federal regulations.[3][7][8]

Quantitative Data Summary

There is no specific quantitative data, such as concentration thresholds for various disposal routes, available for this compound. The consistent recommendation from safety data sheets is to treat all quantities of this substance as hazardous waste.

ParameterGuidelineCitations
Disposal Method Treat as hazardous waste. Contact a licensed professional waste disposal service.[1][2][3]
In-Laboratory Treatment Not recommended without established and validated protocols.[4]
Environmental Release Do not let the product enter drains. Discharge into the environment must be avoided. May cause long-lasting harmful effects to aquatic life.[1][3][8]
Containerization Keep in suitable, closed containers for disposal.[1][2]

Experimental Protocols

Detailed experimental protocols for the in-laboratory neutralization or degradation of this compound for disposal purposes are not provided, as this practice is strongly discouraged. The accepted and safe protocol is the containment and transfer of the material to a certified hazardous waste management facility.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have 2-Chloro-3,5- dinitrobenzoic acid waste contain Securely contain in a properly labeled, sealed container start->contain store Store in designated hazardous waste area contain->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for pickup by licensed waste disposal service contact_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Chloro-3,5-dinitrobenzoic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1] All personnel must use the following Personal Protective Equipment (PPE) when handling this compound.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Butyl rubber glovesProvides resistance to nitrocompounds and various chemicals.[2] Nitrile gloves are not recommended due to poor resistance to aromatic hydrocarbons.[3]
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and dust particles that can cause serious eye irritation.[1][4]
Respiratory Protection NIOSH-approved respirator with N95, P95, or P100 filters. FFP2 or FFP3 for higher concentrations.Protects against inhalation of hazardous dusts that may cause respiratory irritation.[5][6][7]
Protective Clothing Chemical-resistant lab coat, closed-toe shoes, and long pantsPrevents skin contact with the chemical.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial to prevent exposure and accidents.

Handling Procedures
  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is donned correctly.

  • Weighing and Transfer : When weighing or transferring the solid, use techniques that minimize dust generation. A disposable weighing boat is recommended.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.[1]

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Storage Plan
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities : Store away from strong oxidizing agents and bases.

  • Labeling : Ensure the container is clearly labeled with the chemical name and hazard warnings.

Emergency and Disposal Plan

Proper emergency and disposal procedures are critical for mitigating risks associated with this compound.

Emergency Procedures
Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE. For minor spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For major spills, contact your institution's environmental health and safety department.
Disposal Plan
  • Waste Characterization : this compound is considered hazardous waste.

  • Containerization : Collect waste in a designated, labeled, and sealed container.

  • Disposal Route : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh this compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove and Store PPE H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.